Anicequol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
[(3S,5S,7R,8S,9S,10R,11S,13S,14S,16S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,7,11-trihydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C30H48O6/c1-15(2)16(3)8-9-17(4)25-23(36-18(5)31)13-20-24-26(22(33)14-30(20,25)7)29(6)11-10-19(32)12-21(29)27(34)28(24)35/h8-9,15-17,19-26,28,32-33,35H,10-14H2,1-7H3/b9-8+/t16-,17+,19-,20-,21+,22-,23-,24-,25-,26-,28+,29-,30-/m0/s1 |
InChI Key |
LWMKDRSIMLTGDK-TZEVRYHJSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@H](C(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1C(CC2C1(CC(C3C2C(C(=O)C4C3(CCC(C4)O)C)O)O)C)OC(=O)C |
Synonyms |
16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one anicequol |
Origin of Product |
United States |
Foundational & Exploratory
Anicequol: A Comprehensive Technical Guide to its Mechanism of Action in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anicequol, a natural product isolated from Penicillium aurantiogriseum, has demonstrated potent and selective inhibitory activity against the anchorage-independent growth of human colon cancer cells. This technical guide provides an in-depth analysis of the molecular mechanism underlying this compound's bioactivity. The primary mechanism of action is the induction of anoikis, a form of programmed cell death initiated by cell detachment from the extracellular matrix, in DLD-1 human colon cancer cells. This process is mediated through the activation of two key signaling pathways: the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Rho-associated coiled-coil containing protein kinase (ROCK) pathways. This document details the experimental evidence, quantitative data, and relevant protocols to facilitate further research and drug development efforts targeting anoikis resistance in cancer.
Introduction
The ability of cancer cells to survive and proliferate without attachment to the extracellular matrix, known as anchorage-independent growth, is a hallmark of malignant transformation and a prerequisite for metastasis. This compound has emerged as a promising small molecule that selectively targets this phenotype. Understanding its mechanism of action is crucial for its potential development as an anti-cancer therapeutic.
Core Mechanism of Action: Induction of Anoikis
This compound's primary anti-cancer effect stems from its ability to induce anoikis in colon cancer cells. Anoikis is a critical tumor-suppressive mechanism that eliminates detached epithelial cells, thereby preventing their dissemination and colonization of distant sites. Resistance to anoikis is a key characteristic of metastatic cancer cells. This compound effectively re-sensitizes anchorage-independent colon cancer cells to this form of cell death.
Quantitative Data: Inhibitory Concentrations
This compound exhibits a significant differential in its inhibitory activity between anchorage-dependent and anchorage-independent growth of DLD-1 human colon cancer cells, highlighting its selectivity for the malignant phenotype.[1]
| Growth Condition | Cell Line | IC50 (µM) |
| Anchorage-Independent | DLD-1 | 1.2[1] |
| Anchorage-Dependent | DLD-1 | 40[1] |
Signaling Pathways Modulated by this compound
This compound-induced anoikis in DLD-1 cells is mediated by the activation of the p38 MAPK and ROCK signaling pathways.[2][3]
p38 MAPK Pathway Activation
Upon treatment with this compound, the p38 MAPK signaling cascade is activated in DLD-1 cells.[2][3] This stress-activated pathway plays a crucial role in promoting apoptosis in response to various cellular stresses, including detachment from the extracellular matrix.
ROCK Pathway Activation
Concurrent with p38 MAPK activation, this compound also stimulates the Rho-associated coiled-coil containing protein kinase (ROCK) pathway.[2][3] The ROCK pathway is a critical regulator of the actin cytoskeleton and is also implicated in the induction of apoptosis under certain cellular contexts.
Signaling Pathway Diagram
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38MAPK and Rho-dependent kinase are involved in anoikis induced by this compound or 25-hydroxycholesterol in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
Anicequol: A Fungal Metabolite with Potent Anti-Tumor Activity
An in-depth technical guide for researchers, scientists, and drug development professionals.
Core Summary
Anicequol is a novel ergostane-type steroid discovered from the fungus Penicillium aurantiogriseum. It exhibits significant biological activity, most notably the inhibition of anchorage-independent growth in tumor cells, a hallmark of malignant transformation. This technical guide provides a comprehensive overview of the discovery, natural sources, isolation methods, and biological activity of this compound, with a focus on its mechanism of action.
Discovery and Natural Sources
This compound was first isolated from the culture broth of the fungal strain TP-F0213, which was identified as Penicillium aurantiogriseum Dierckx.[1] To date, this remains the only reported natural source of this compound. Fungi of the genus Penicillium are well-known producers of a diverse array of bioactive secondary metabolites.[2]
Physicochemical Properties
The chemical structure of this compound was determined by NMR analysis to be 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one.[1] The absolute configuration of its carbon skeleton is the same as that of ergostane, with the specific stereochemistry determined as 3β, 5α, 7β, 11β, 16β, and 24S by X-ray analysis of a derivative.[1]
Experimental Protocols
Fungal Cultivation and Fermentation
While the specific fermentation parameters for optimal this compound production are not detailed in the initial discovery literature, a general approach for the cultivation of Penicillium aurantiogriseum can be outlined based on standard mycological practices.
-
Culture Medium: A suitable liquid medium, such as Czapek-Dox broth, would be used to support fungal growth and secondary metabolite production.[3] The medium typically contains a carbon source (e.g., sucrose), a nitrogen source (e.g., sodium nitrate), and essential mineral salts.
-
Inoculation and Incubation: The liquid medium would be inoculated with a pure culture of Penicillium aurantiogriseum TP-F0213 and incubated for a period of several days to weeks under controlled temperature and agitation to ensure proper aeration and nutrient distribution.
-
Extraction: Following incubation, the culture broth would be separated from the mycelial mass by filtration. The filtrate would then be subjected to solvent extraction to isolate the crude secondary metabolites, including this compound.
Isolation and Purification of this compound
The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques.[1]
-
Solvent Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase. The organic extract is then concentrated under reduced pressure.
-
HP-20 Chromatography: The concentrated crude extract is subjected to column chromatography using a Diaion HP-20 resin. This step serves as an initial fractionation to separate compounds based on their polarity.
-
Silica Gel Chromatography: Fractions containing this compound from the HP-20 column are further purified by silica gel column chromatography. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is typically used to elute the compounds.
-
Recrystallization: The fractions containing pure this compound are pooled, and the compound is crystallized from a suitable solvent system to yield the final pure product.
Unfortunately, specific details regarding the solvent systems, gradient profiles, and recrystallization solvents are not available in the public domain. Researchers would need to perform methods development and optimization for these steps. Similarly, quantitative yield data for this compound from Penicillium aurantiogriseum cultures has not been reported.
Biological Activity and Mechanism of Action
This compound has demonstrated potent and selective inhibitory activity against the anchorage-independent growth of human colon cancer DLD-1 cells.[1] This is a key characteristic of transformed cells, and its inhibition suggests a potential for this compound in cancer therapy.
Quantitative Biological Data
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Colon Cancer (DLD-1) | Anchorage-Independent Growth | 1.2 | [1] |
| Human Colon Cancer (DLD-1) | Anchorage-Dependent Growth | 40 | [1] |
Mechanism of Action: Induction of Anoikis via p38MAPK and ROCK Pathways
This compound's inhibitory effect on anchorage-independent growth is attributed to the induction of anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[4] This process is mediated through the activation of the p38 mitogen-activated protein kinase (p38MAPK) and Rho-associated, coiled-coil containing protein kinase (ROCK) signaling pathways.[4]
The activation of these pathways in detached cancer cells by this compound suggests a mechanism to overcome anoikis resistance, a critical step in cancer metastasis.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the experimental workflow for this compound isolation and its proposed signaling pathway.
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed signaling pathway for this compound-induced anoikis.
Future Perspectives
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its unique mechanism of action, targeting anoikis resistance, warrants further investigation. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for preclinical and clinical studies and allow for the generation of analogs with improved potency and pharmacokinetic properties.
-
Mechanism of Action Studies: A more detailed elucidation of the downstream targets of the p38MAPK and ROCK pathways in response to this compound is needed. Understanding the precise molecular interactions will be crucial for drug development.
-
In Vivo Efficacy: Evaluation of this compound's anti-tumor activity in animal models is a necessary next step to validate its therapeutic potential.
-
Biosynthetic Pathway Elucidation: Identifying the gene cluster responsible for this compound biosynthesis in Penicillium aurantiogriseum could enable its heterologous expression and production in a more tractable host organism.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38MAPK and Rho-dependent kinase are involved in anoikis induced by this compound or 25-hydroxycholesterol in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Anicequol: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anicequol is a naturally occurring ergostane-type steroid that has garnered scientific interest for its potent biological activities. Isolated from fungi such as Penicillium aurantiogriseum and Acremonium sp., it has demonstrated significant potential as both an anti-cancer agent and a neurotrophic factor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside visualizations of its signaling pathways and experimental workflows to facilitate further research and development.
Chemical Structure and Properties
This compound, systematically named 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one, possesses a complex steroidal scaffold.[1] Its absolute configuration has been determined through X-ray analysis of its 3,7-bis-p-bromobenzoyl derivative, revealing the following stereochemistry: 3β, 5α, 7β, 11β, 16β, and 24S.[1]
Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below. These values are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | PubChem |
| Molecular Weight | 504.7 g/mol | PubChem |
| IUPAC Name | [(3S,5S,7R,8S,9S,10R,11S,13S,14S,16S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,7,11-trihydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | PubChem |
| CAS Number | 163565-48-8 | PubChem |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Biological Activities and Mechanism of Action
This compound exhibits two primary, well-documented biological activities: inhibition of cancer cell growth and neurotrophic effects.
Anti-cancer Activity: Inhibition of Anchorage-Independent Growth
A hallmark of malignant transformation is the ability of cancer cells to proliferate without attachment to a solid substrate, a phenomenon known as anchorage-independent growth. This compound is a potent inhibitor of this process. It has been shown to inhibit the anchorage-independent growth of human colon cancer DLD-1 cells with an IC₅₀ of 1.2 µM.[1] In contrast, its inhibitory effect on anchorage-dependent growth is significantly lower, with an IC₅₀ of 40 µM, highlighting its selectivity towards the transformed phenotype.[1]
Signaling Pathway: this compound induces a form of programmed cell death known as anoikis in DLD-1 colon cancer cells. This is achieved through the activation of two key signaling pathways: the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway and the Rho-associated, coiled-coil containing protein kinase (ROCK) pathway.[1] The activation of these pathways is a critical mechanism for its anti-cancer effects.[1]
Neurotrophic Activity
This compound, also referred to by the developmental code name NGA0187, has been identified as having nerve growth factor (NGF)-like neurotrophic activity.[2] This property suggests its potential for promoting the survival, growth, and differentiation of neurons. While it was investigated for the treatment of cognitive disorders, its development was discontinued.[2] The precise molecular targets and signaling pathways underlying its neurotrophic effects have not been fully elucidated in publicly available literature.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for assessing its key biological activities.
Isolation and Purification of this compound
The following protocol is based on the methodology described for its isolation from Penicillium aurantiogriseum.[1]
-
Fermentation: Culture the producing fungal strain, Penicillium aurantiogriseum Dierckx TP-F0213, in a suitable liquid medium to allow for the production of secondary metabolites, including this compound.
-
Solvent Extraction: After an appropriate incubation period, harvest the culture broth. Extract the broth with an organic solvent such as ethyl acetate to partition this compound into the organic phase.
-
HP-20 Chromatography: Concentrate the organic extract and subject it to chromatography on a Diaion HP-20 resin column. Elute with a stepwise gradient of methanol in water to perform initial fractionation.
-
Silica Gel Chromatography: Pool the active fractions from the HP-20 column and further purify them using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Recrystallization: Concentrate the purified fractions containing this compound and induce crystallization from a solvent mixture (e.g., methanol/water) to obtain pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute configuration is determined by X-ray crystallography of a suitable derivative.[1]
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to form colonies in a semi-solid medium, a key characteristic of transformed cells.
-
Preparation of Agar Layers:
-
Base Layer: Prepare a 0.6% agar solution in a complete cell culture medium. Pipette this solution into 6-well plates and allow it to solidify at room temperature, forming the base layer.
-
Top Layer: Prepare a 0.3% agar solution in a complete cell culture medium.
-
-
Cell Suspension: Harvest the target cancer cells (e.g., DLD-1) and resuspend them in a single-cell suspension.
-
Cell Plating:
-
Mix the cell suspension with the 0.3% top agar solution to achieve a final cell density of approximately 5,000-10,000 cells per well.
-
Immediately overlay this cell-agar mixture onto the solidified base layer in the 6-well plates.
-
-
Treatment: Once the top layer has solidified, add the complete medium containing various concentrations of this compound (or vehicle control) on top of the agar.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 weeks, replenishing the medium with fresh this compound or control every 3-4 days.
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies with a solution of 0.005% Crystal Violet in methanol/PBS.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as cell clusters exceeding a certain diameter (e.g., 50 µm).
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control.
-
Neurite Outgrowth Assay
This assay is used to evaluate the neurotrophic potential of compounds by measuring the extension of neurites from neuronal cells.
-
Cell Plating: Seed a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons onto plates pre-coated with an appropriate substrate (e.g., poly-L-lysine or collagen).
-
Differentiation (if applicable): For cell lines like PC12, a low concentration of Nerve Growth Factor (NGF) may be added to prime the cells for differentiation.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound. Include a positive control (e.g., NGF) and a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using automated image analysis software. Key parameters to measure include the number of neurite-bearing cells, total neurite length per cell, and the number of branch points.
-
Compare the effects of this compound treatment to the positive and negative controls.
-
Conclusion and Future Directions
This compound is a compelling natural product with dual activities that make it a valuable tool for both cancer and neuroscience research. Its selective inhibition of anchorage-independent growth through the p38MAPK and ROCK pathways presents a targeted approach for anti-cancer therapy. Furthermore, its neurotrophic properties, while less understood mechanistically, suggest a potential for therapeutic applications in neurodegenerative diseases.
Future research should focus on elucidating the specific molecular targets of this compound in both its anti-cancer and neurotrophic roles. A deeper understanding of the signaling cascades involved in its neurotrophic activity is particularly needed. Structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs, paving the way for the development of novel therapeutics based on the this compound scaffold.
References
Anicequol: A Technical Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anicequol, a steroid isolated from the fungus Penicillium aurantiogriseum, has demonstrated notable inhibitory activity against the anchorage-independent growth of human colon cancer cells. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anti-tumor properties. This document summarizes the quantitative data, outlines relevant experimental protocols, and visualizes the known isolation workflow and a hypothesized signaling pathway based on related compounds.
Introduction
This compound is a novel ergostane-type steroid identified as 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one[1]. It was first isolated from the culture broth of the fungal strain Penicillium aurantiogriseum Dierckx TP-F0213[1]. Structurally, it possesses the same absolute configuration as ergostane, with specific stereochemistry at positions 3, 5, 7, 11, 16, and 24[1]. The primary biological activity reported for this compound is its potent and selective inhibition of anchorage-independent growth of human colon cancer cells, a hallmark of malignant transformation[1]. This activity suggests a potential therapeutic value for this compound in oncology.
Quantitative Data
The primary study on this compound's biological activity focused on its effect on the human colon cancer cell line DLD-1. The key quantitative findings are summarized in the table below.
| Cell Line | Assay Type | Parameter | Value | Reference |
| DLD-1 | Anchorage-Independent Growth | IC50 | 1.2 µM | [1] |
| DLD-1 | Anchorage-Dependent Growth | IC50 | 40 µM | [1] |
Table 1: Cytotoxic Activity of this compound on DLD-1 Human Colon Cancer Cells
The data clearly indicates that this compound is significantly more potent at inhibiting the growth of cancer cells in an anchorage-independent manner, suggesting a degree of selectivity for transformed cells.
Experimental Protocols
While the full, detailed experimental protocol from the original study on this compound is not publicly available, this section outlines a standard and widely accepted methodology for the key experiment cited: the anchorage-independent growth (soft agar) assay.
Anchorage-Independent Growth (Soft Agar) Assay
This assay is a gold-standard method to assess the tumorigenic potential of cells in vitro. It measures the ability of cells to proliferate and form colonies in a semi-solid medium, a characteristic of cancer cells.
Materials:
-
Human colon cancer cell line (e.g., DLD-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Low melting point agarose
-
Sterile 6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Preparation of the Base Agar Layer:
-
Prepare a 1.2% solution of low melting point agarose in sterile water and autoclave.
-
Equilibrate the agarose solution to 40°C in a water bath.
-
Prepare a 2x concentration of complete cell culture medium.
-
Mix equal volumes of the 1.2% agarose and 2x medium to create a final concentration of 0.6% agarose in 1x medium.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Preparation of the Top Agar Layer with Cells:
-
Harvest and count the DLD-1 cells.
-
Prepare a 0.7% solution of low melting point agarose and equilibrate to 40°C.
-
Prepare a cell suspension in complete medium at a concentration of 1 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound in complete medium.
-
In separate tubes, mix the cell suspension, the this compound dilutions (or vehicle control), and the 0.7% agarose solution to achieve a final agarose concentration of 0.35% and the desired final concentrations of this compound.
-
Quickly layer 1 mL of the cell/agar/anicequol mixture on top of the solidified base layer in each well.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells weekly by adding 200 µL of complete medium to the top of each well.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol.
-
Count the number of colonies in each well using a microscope.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control.
-
Visualizations
Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium aurantiogriseum.
Hypothesized Signaling Pathway for Anti-Tumor Activity
While the precise molecular mechanism of this compound's anti-tumor activity has not been elucidated, based on the known mechanisms of other ergosterol-type fungal metabolites, a plausible hypothesis is the induction of cell cycle arrest and apoptosis. The following diagram depicts a potential signaling cascade that could be affected by this compound.
Discussion and Future Directions
This compound presents as a promising lead compound for the development of novel anti-cancer therapeutics, particularly for colorectal cancer. Its significant potency against anchorage-independent growth, coupled with lower toxicity in anchorage-dependent conditions, suggests a favorable therapeutic window. However, the current body of knowledge is limited.
Future research should prioritize the following areas:
-
Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound is crucial. Studies should explore its effects on key cancer-related pathways such as PI3K/Akt, MAPK, and Wnt/β-catenin, as well as its potential to induce apoptosis and/or cell cycle arrest.
-
Broader Biological Profiling: The anti-inflammatory, neuroprotective, and other potential biological activities of this compound remain unexplored. A comprehensive screening of this compound against a wider range of biological targets and disease models is warranted.
-
In Vivo Efficacy: Preclinical studies in animal models of colon cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.
Conclusion
This compound is a fungal-derived steroid with demonstrated potent and selective inhibitory activity against the anchorage-independent growth of human colon cancer cells. While the existing data is promising, further in-depth studies are required to fully characterize its biological activities and therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this intriguing natural product.
References
Ergostane Steroids: A Technical Guide to their Neurotrophic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergostane steroids, a class of tetracyclic triterpenoids primarily found in fungi, are emerging as a promising source of novel neurotrophic agents. With the growing prevalence of neurodegenerative diseases and the urgent need for effective therapeutic strategies, natural products represent a vast and largely untapped resource for drug discovery. This technical guide provides an in-depth overview of ergostane steroids with demonstrated neurotrophic and neuroprotective activities, focusing on their mechanisms of action, quantitative data from key studies, and detailed experimental protocols for their evaluation.
Neurotrophic Ergostane Steroids and their Mechanisms of Action
Several ergostane steroids and their derivatives have been identified to promote neuronal survival, differentiation, and neurite outgrowth. These compounds often exert their effects by modulating key signaling pathways crucial for neuronal function.
Key Compounds and their Bioactivities:
-
Ganotheaecolin A: Isolated from Ganoderma theaecolum, this rearranged ergostane-type steroid has been shown to promote neurite growth in PC12 cells.[1]
-
Ergosterol: A major sterol in fungi, ergosterol has demonstrated the ability to promote neurite outgrowth in Neuro2a cells. Its neuroprotective effects are linked to the upregulation of Teneurin-4 (Ten-4) and the phosphorylation of extracellular signal-regulated kinases (ERKs).[2]
-
Hericenone E: Found in the medicinal mushroom Hericium erinaceus, hericenone E stimulates the synthesis of nerve growth factor (NGF) and subsequently activates the TrkA receptor, leading to the phosphorylation of both ERK1/2 and Akt.[3]
-
Erinacine S: Another compound from Hericium erinaceus, erinacine S has been shown to enhance neurite outgrowth in both central and peripheral nervous system neurons.[3] This effect is attributed to the stimulation of neurosteroid accumulation.[4]
-
Antrosterol: This ergostane-type steroid has been reported to promote neurogenesis and neuroprotection by activating the PI3K/Akt pathway, which leads to the inhibition of GSK3β and activation of β-catenin.[5]
-
β-Sitosterol: While not a classic ergostane, this closely related phytosterol has been shown to promote neurite outgrowth in PC12 cells in the presence of NGF.[5]
Quantitative Data on Neurotrophic Activity
The following table summarizes the available quantitative data on the neurotrophic activity of selected ergostane and related steroids. This information is crucial for comparing the potency of different compounds and for designing future experiments.
| Compound | Cell Line | Assay Type | Effective Concentration | Key Findings | Reference |
| Ganotheaecolin A | PC12 | Neurite Outgrowth | 10 µM | Promoted neurite growth comparable to NGF. | [1][3] |
| Ergosterol | Neuro2a | Neurite Outgrowth | Not specified | Promoted neurite outgrowth. | [2] |
| β-Sitosterol | PC12 | Neurite Outgrowth | 0.5 µM and 1 µM | Enhanced NGF-induced neurite outgrowth. | [5] |
Note: This table will be updated as more quantitative data becomes available.
Signaling Pathways in Ergostane-Mediated Neurotrophic Activity
The neurotrophic effects of ergostane steroids are often mediated through the activation of well-established signaling cascades that are critical for neuronal survival and growth. The two primary pathways implicated are the PI3K/Akt pathway and the Ras/ERK1/2 pathway , often initiated by the activation of receptor tyrosine kinases such as TrkA .
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neurotrophic activity of ergostane steroids.
Neurite Outgrowth Assay in PC12 Cells
This protocol is a standard method for assessing the ability of a compound to induce or enhance neurite formation in a neuronal-like cell line.
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum
-
Nerve Growth Factor (NGF)
-
Ergostane steroid of interest
-
Collagen-coated culture plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding: Plate PC12 cells on collagen-coated 24-well plates at a density of 1 x 10^5 cells/mL.
-
Cell Culture: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
For testing direct neurotrophic activity, replace the medium with a low-serum medium containing various concentrations of the ergostane steroid.
-
For testing neurite outgrowth enhancement, replace the medium with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 10 ng/mL) and various concentrations of the ergostane steroid.
-
Include a positive control (optimal NGF concentration) and a negative control (low-serum medium only).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantification:
-
A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Using ImageJ with the NeuronJ plugin, trace the neurites of at least 100 cells per condition.[1][6]
-
Calculate the percentage of neurite-bearing cells and the average neurite length per cell.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatment groups.
-
Western Blot Analysis of Signaling Pathway Activation
This protocol is used to determine if an ergostane steroid activates key signaling pathways by detecting the phosphorylation of specific proteins.
Materials:
-
PC12 or SH-SY5Y cells
-
Ergostane steroid of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the ergostane steroid at the desired concentration and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the neurotrophic activity of ergostane steroids.
Conclusion and Future Directions
Ergostane steroids represent a promising class of natural products with the potential to be developed into novel therapeutics for neurodegenerative diseases. The compounds highlighted in this guide demonstrate clear neurotrophic and neuroprotective activities, often through the modulation of critical neuronal signaling pathways. The provided experimental protocols offer a robust framework for the continued investigation and characterization of these and other ergostane steroids.
Future research should focus on:
-
Screening a wider range of ergostane steroids to identify more potent neurotrophic compounds.
-
Elucidating the detailed molecular mechanisms of action for the most promising candidates.
-
Optimizing the lead compounds through medicinal chemistry to improve their efficacy and pharmacokinetic properties.
-
Evaluating the in vivo efficacy of these compounds in relevant animal models of neurodegenerative diseases.
By systematically exploring the neurotrophic potential of ergostane steroids, the scientific community can unlock a valuable new source of drug candidates for the treatment of debilitating neurological disorders.
References
- 1. funjournal.org [funjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple Neurite Tracer: Basic Instructions - ImageJ [imagej.net]
- 5. Structure and Biological Activity of Ergostane-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Anicequol's Anti-Tumor Effects: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anicequol, a natural product isolated from the fungus Penicillium aurantiogriseum, has demonstrated preliminary anti-tumor activity, specifically showing potent inhibition of anchorage-independent growth in human colon cancer cells. This technical guide synthesizes the currently available data on this compound, presenting its known biochemical properties, quantitative anti-tumor effects, and general experimental protocols relevant to its initial findings. Due to the limited scope of published research, this document also explores potential mechanisms of action by examining the signaling pathways affected by structurally related ergosterol derivatives. This guide aims to provide a foundational resource for researchers interested in further investigating the therapeutic potential of this compound.
Introduction
This compound is a novel steroidal compound identified as 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one[1]. It was isolated from the culture broth of Penicillium aurantiogriseum Dierckx TP-F0213[1]. Fungi, including various Penicillium species, are known producers of a diverse array of secondary metabolites with potent biological activities, including anti-cancer properties[2][3][4][5]. This compound's initial characterization revealed a significant and selective inhibitory effect on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation, suggesting its potential as a lead compound for anti-tumor drug development[1].
Quantitative Data
The primary study on this compound provides key quantitative data regarding its inhibitory effects on the human colon cancer cell line DLD-1. These findings are summarized in the table below.
| Cell Line | Growth Condition | IC50 (µM) | Reference |
| Human Colon Cancer (DLD-1) | Anchorage-Independent | 1.2 | [1] |
| Human Colon Cancer (DLD-1) | Anchorage-Dependent | 40 | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound on DLD-1 Cells. The data demonstrates a significant preferential inhibition of anchorage-independent growth, suggesting a potential mechanism targeting cellular transformation and metastasis.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, based on the described experiments, standardized methodologies for anchorage-independent and anchorage-dependent growth assays are presented below.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay is a stringent method to determine the malignant potential of cells by assessing their ability to grow without attachment to a solid surface.
Principle: Transformed cells can form colonies in a semi-solid medium, such as soft agar, while normal cells cannot. The number and size of colonies formed are indicative of the anti-proliferative and anti-transforming effects of the test compound.
General Protocol:
-
Preparation of Agar Layers:
-
A base layer of 0.5-0.7% agar in a culture medium is prepared in 6-well plates or 35-mm dishes and allowed to solidify.
-
A top layer of 0.3-0.4% agar containing a single-cell suspension of the cancer cells (e.g., DLD-1) and the test compound (this compound) at various concentrations is overlaid on the base layer.
-
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 2-4 weeks.
-
Colony Staining and Quantification:
-
Colonies are stained with a solution such as 0.005% Crystal Violet or a tetrazolium salt (e.g., MTT) to visualize and quantify colony formation.
-
The number and size of colonies are counted manually under a microscope or using an automated colony counter.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits colony formation by 50% compared to the untreated control.
Caption: Workflow for Anchorage-Independent Growth Assay.
Anchorage-Dependent Growth Assay (e.g., MTT Assay)
This assay measures the viability of adherent cells and is used to assess the general cytotoxicity of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., DLD-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Caption: Workflow for Anchorage-Dependent Growth Assay (MTT).
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, as this compound is an ergosterol derivative, its anti-tumor effects may be mediated through pathways known to be affected by similar compounds. Ergosterol and its derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cells through the modulation of key signaling pathways.
A potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many anti-cancer agents.
Caption: Hypothetical Apoptotic Pathway for this compound.
Description of the Hypothetical Pathway:
-
Induction: this compound may act as an initial stress signal to the cancer cell.
-
Bcl-2 Family Regulation: It could potentially upregulate pro-apoptotic proteins like Bax and/or downregulate anti-apoptotic proteins like Bcl-2. This shifts the balance towards apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activated Bax protein translocates to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Conclusion and Future Directions
The preliminary data on this compound are promising, indicating a potent and selective inhibitory effect on the anchorage-independent growth of colon cancer cells. However, the current body of research is very limited. To fully understand the therapeutic potential of this compound, further studies are essential. Future research should focus on:
-
Broad-Spectrum Anti-Cancer Screening: Evaluating the efficacy of this compound against a wider panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This would involve techniques such as Western blotting, kinase assays, and gene expression profiling.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and pharmacokinetic properties.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach [frontiersin.org]
Anicequol CAS number and chemical identifiers
An in-depth technical guide on the chemical properties, biological activities, and experimental evaluation of Anicequol for researchers, scientists, and drug development professionals.
Core Compound Information
This compound is a naturally occurring ergostane steroid that has garnered interest for its potential therapeutic applications. Initially isolated from the fungus Penicillium aurantiogriseum, it has demonstrated notable biological activities, including anticancer and neurotrophic effects. This guide provides a comprehensive overview of its chemical identifiers, experimental protocols for assessing its activity, and a plausible signaling pathway for its neurotrophic effects.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are essential for accurate documentation, database searches, and regulatory submissions.
| Identifier Type | Value |
| CAS Number | 163565-48-8[1] |
| IUPAC Name | [(3S,5S,7R,8S,9S,10R,11S,13S,14S,16S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,7,11-trihydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
| SMILES | C--INVALID-LINK--C(C)C">C@H[C@H]1--INVALID-LINK--[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)O)O)C">C@HOC(=O)C |
| InChI | InChI=1S/C30H48O6/c1-15(2)16(3)8-9-17(4)25-23(36-18(5)31)13-20-24-26(22(33)14-30(20,25)7)29(6)11-10-19(32)12-21(29)27(34)28(24)35/h8-9,15-17,19-26,28,32-33,35H,10-14H2,1-7H3/b9-8+/t16-,17+,19-,20-,21+,22-,23-,24-,25-,26-,28+,29-,30-/m0/s1 |
| InChIKey | LWMKDRSIMLTGDK-TZEVRYHJSA-N |
| Molecular Formula | C30H48O6 |
| Molecular Weight | 504.7 g/mol |
| Synonyms | NGA0187, NGD-187, 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one |
Biological Activities and Experimental Protocols
This compound has demonstrated two primary biological activities of significant interest: inhibition of anchorage-independent growth in cancer cells and nerve growth factor-like neurotrophic activity.
Inhibition of Anchorage-Independent Growth
This compound has been shown to inhibit the anchorage-independent growth of human colon cancer DLD-1 cells with an IC50 of 1.2 µM.[1] This activity is a hallmark of potential anticancer agents as it reflects the ability to suppress the tumorigenic potential of transformed cells.
This protocol describes a standard method for assessing the anchorage-independent growth of DLD-1 cells treated with this compound.
Materials:
-
DLD-1 human colon adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Noble Agar
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Sterile conical tubes and pipettes
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar): Prepare a 1.2% Noble Agar solution in sterile water and autoclave. Mix this solution 1:1 with 2x DMEM supplemented with 20% FBS and 2x Penicillin-Streptomycin. Pipette 2 mL of this 0.6% agar medium into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
Top Layer (0.3% Agar): Prepare a 0.6% Noble Agar solution. Mix this solution 1:1 with 2x DMEM supplemented with 20% FBS and 2x Penicillin-Streptomycin.
-
-
Cell Preparation and Seeding:
-
Culture DLD-1 cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Resuspend the cells in complete DMEM at a concentration of 1 x 10^4 cells/mL.
-
-
Treatment and Plating:
-
Prepare serial dilutions of this compound in complete DMEM.
-
In sterile tubes, mix the cell suspension with the this compound dilutions and the 0.3% top agar solution. The final cell density should be approximately 5,000 cells per well. Include a vehicle control (DMSO).
-
Carefully layer 1.5 mL of the cell/agar/treatment mixture on top of the solidified bottom agar layer in each well.
-
-
Incubation and Colony Counting:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells weekly by adding 200 µL of complete DMEM with the respective this compound concentration to the top of the agar.
-
After the incubation period, stain the colonies with a solution of 0.005% Crystal Violet in methanol for 1 hour.
-
Count the number of colonies larger than a predefined diameter (e.g., 50 µm) using a microscope.
-
Nerve Growth Factor-like Neurotrophic Activity
This compound has been reported to possess nerve growth factor (NGF)-like neurotrophic activity, suggesting its potential in promoting neuronal survival and differentiation.
This protocol details a common method to evaluate the neurotrophic effects of this compound using the rat pheochromocytoma cell line, PC12, which differentiates into sympathetic neuron-like cells in the presence of NGF.
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF) as a positive control
-
This compound stock solution (in DMSO)
-
Collagen-coated cell culture plates (e.g., 24-well plates)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed PC12 cells onto collagen-coated plates at a density of 2 x 10^4 cells/well in RPMI-1640 supplemented with 10% HS and 5% FBS.
-
Allow the cells to attach for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Differentiation and Treatment:
-
After 24 hours, replace the medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% HS).
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., 50 ng/mL NGF) and a vehicle control (DMSO).
-
-
Incubation and Observation:
-
Incubate the cells for 48-72 hours.
-
Observe the cells daily for morphological changes, specifically the extension of neurites.
-
-
Quantification of Neurite Outgrowth:
-
After the incubation period, capture images of multiple random fields for each treatment condition.
-
A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Quantify the percentage of differentiated cells relative to the total number of cells.
-
Alternatively, specialized software can be used to measure the total neurite length per cell.
-
Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, its biological activities suggest interactions with specific cellular signaling pathways.
Hypothetical Neurotrophic Signaling Pathway of this compound
Given its "nerve growth factor-like" activity and its steroidal structure, it is plausible that this compound may act as an agonist or positive modulator of the TrkA receptor, the high-affinity receptor for NGF. Activation of TrkA initiates a cascade of downstream signaling events crucial for neuronal survival and differentiation. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical TrkA signaling pathway activated by this compound.
Anticancer Signaling Pathway
The specific signaling pathway through which this compound inhibits anchorage-independent growth in DLD-1 cells has not yet been elucidated. Further research is required to determine the molecular targets and downstream effectors involved in its anticancer activity. Potential pathways that are often implicated in the regulation of anchorage-independent growth and could be investigated include those involving integrin signaling, focal adhesion kinase (FAK), and downstream effectors such as the MAPK and PI3K/Akt pathways.
Conclusion
This compound is a promising natural product with demonstrated anticancer and neurotrophic properties. The experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of these activities. While the precise signaling mechanisms of this compound are not fully understood, the proposed neurotrophic pathway provides a logical starting point for further mechanistic studies. Future research should focus on identifying the direct molecular targets of this compound to fully elucidate its therapeutic potential.
References
Anicequol: A Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anicequol is a sesterterpenoid compound isolated from the fungus Penicillium aurantiogriseum.[1][2] Structurally identified as 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one, it has garnered interest for its selective inhibitory effects on the anchorage-independent growth of tumor cells.[1][2] This document provides a comprehensive review of the existing research literature on this compound, focusing on its cytotoxic effects and the underlying signaling pathways. All presented data is based on in vitro studies.
Cytotoxic Activity
This compound has demonstrated potent and selective cytotoxic activity against human colon cancer cells, specifically by inhibiting their ability to grow without a solid surface to attach to, a hallmark of cancerous transformation.
Quantitative Data on Cytotoxic Effects
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on the human colon cancer cell line DLD-1.
| Cell Line | Growth Condition | IC50 (µM) |
| DLD-1 | Anchorage-Independent | 1.2[1][2] |
| DLD-1 | Anchorage-Dependent | 40[1][2] |
Experimental Protocols
While the full, detailed experimental protocols from the primary literature are not publicly available, the following sections describe standardized methodologies for the key experiments cited.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay is crucial for determining the effect of a compound on the tumorigenic potential of cancer cells.
-
Preparation of Agar Layers: A base layer of 0.6% agar in complete culture medium is prepared in 6-well plates. Once solidified, a top layer of 0.3% agar containing a suspension of DLD-1 cells (e.g., 5 x 10³ cells/well) and varying concentrations of this compound is added.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 14-21 days. During this period, the cells are fed bi-weekly by adding a small amount of culture medium with the corresponding this compound concentration on top of the agar.
-
Colony Staining and Quantification: After the incubation period, colonies are stained with a solution of 0.005% Crystal Violet in methanol. The number and size of the colonies are then quantified using an imaging system and colony counting software.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of colony formation inhibition against the concentration of this compound.
Anchorage-Dependent Growth Assay (Monolayer Cell Culture)
This assay measures the effect of a compound on the proliferation of cells grown on a solid surface.
-
Cell Seeding: DLD-1 cells are seeded in 96-well plates at a density of, for example, 2 x 10³ cells/well in complete culture medium and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing a serial dilution of this compound.
-
Incubation: The cells are incubated for a period of 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or resazurin assay. The absorbance or fluorescence is measured using a plate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus this compound concentration.
Signaling Pathways
Research indicates that this compound induces a form of programmed cell death known as anoikis in DLD-1 colon cancer cells.[1] This process is mediated by the activation of the p38 Mitogen-Activated Protein Kinase (p38MAPK) and Rho-dependent kinase (ROCK) pathways.[1]
This compound-Induced Anoikis Signaling Pathway
Caption: this compound induces anoikis via activation of p38 MAPK and ROCK pathways.
Experimental Workflow for Signaling Pathway Analysis
The involvement of specific signaling pathways is typically investigated using techniques like Western blotting to measure the phosphorylation or cleavage of key proteins.
Caption: A typical workflow for Western blot analysis of signaling pathway proteins.
Anti-inflammatory Activity
To date, there is no published research literature available detailing the anti-inflammatory properties of this compound. Therefore, this aspect of its biological activity remains uncharacterized.
Conclusion and Future Directions
The current body of research on this compound highlights its potential as a selective cytotoxic agent against cancer cells, particularly through the induction of anoikis. The identified involvement of the p38 MAPK and ROCK pathways provides a foundation for further mechanistic studies.
Future research should prioritize:
-
In vivo studies: To evaluate the efficacy and safety of this compound in animal models of colon cancer.
-
Mechanism of Action: To further elucidate the upstream and downstream targets of this compound within the p38 MAPK and ROCK pathways.
-
Investigation of Anti-inflammatory Potential: Given the common overlap between anti-cancer and anti-inflammatory pathways, screening this compound for anti-inflammatory effects is a logical next step.
-
Structure-Activity Relationship Studies: To identify the key functional groups of the this compound molecule responsible for its biological activity, which could guide the synthesis of more potent and selective analogs.
References
- 1. p38MAPK and Rho-dependent kinase are involved in anoikis induced by this compound or 25-hydroxycholesterol in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Anicequol: A Detailed Protocol for Extraction, Purification, and Elucidation of its Pro-Apoptotic Signaling Pathway
For Immediate Release
[City, State] – [Date] – Anicequol, a meroterpenoid derived from the fungus Penicillium aurantiogriseum, has demonstrated significant potential as an inhibitor of anchorage-independent growth in tumor cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and underlying mechanism of action of this compound. The protocols outlined below are based on established methodologies and provide a framework for obtaining high-purity this compound for further investigation.
Introduction
This compound is a polyketide-terpenoid hybrid natural product with a complex ergostane-type steroid skeleton.[1] Its biological activity is primarily characterized by its ability to inhibit the anchorage-independent growth of cancer cells, a key hallmark of malignancy.[1][2] Specifically, this compound has been shown to induce a form of programmed cell death known as anoikis in human colon cancer cells.[2] This application note details the complete workflow from fungal culture to purified this compound and provides insights into its molecular signaling pathway.
Experimental Protocols
Fermentation of Penicillium aurantiogriseum
The production of this compound begins with the cultivation of the producing fungal strain, Penicillium aurantiogriseum Dierckx TP-F0213.
Culture Conditions:
-
Medium: Utilize a suitable liquid fermentation medium to support fungal growth and secondary metabolite production. While the exact optimal medium composition can be strain-specific, a typical starting point would be a potato dextrose broth or a custom-defined medium rich in carbon and nitrogen sources.
-
Inoculation: Inoculate the sterile medium with a spore suspension or mycelial fragments of P. aurantiogriseum.
-
Incubation: Maintain the culture under aerobic conditions at a controlled temperature, typically between 25-28°C, with constant agitation (e.g., 150-200 rpm) to ensure proper aeration and nutrient distribution.
-
Fermentation Time: The fermentation period will vary depending on the strain and culture conditions but is generally carried out for 7-14 days to allow for sufficient biomass and this compound accumulation in the culture broth.
Extraction of this compound
Following fermentation, the first step in isolating this compound is to separate it from the culture medium.
Protocol:
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation. The this compound is primarily found in the culture broth.[1]
-
Solvent Extraction: Extract the clarified culture broth with an equal volume of an appropriate organic solvent, such as ethyl acetate. Perform the extraction multiple times (e.g., 3 times) to ensure efficient recovery of this compound.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
A multi-step chromatographic process is employed to purify this compound from the crude extract.
a. Diaion® HP-20 Chromatography:
This step serves as an initial fractionation to remove highly polar impurities.
-
Column Preparation: Pack a column with Diaion® HP-20 resin and equilibrate it with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica onto the top of the HP-20 column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol). Collect fractions and monitor by thin-layer chromatography (TLC) to identify the this compound-containing fractions.
-
Pooling and Concentration: Combine the fractions containing this compound and concentrate them under reduced pressure.
b. Silica Gel Chromatography:
This step provides a finer separation based on polarity.
-
Column Preparation: Pack a silica gel column with a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.
-
Sample Loading: Dissolve the semi-purified extract from the HP-20 step in a minimal volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane. The optimal gradient should be determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Fractions showing a pure spot corresponding to this compound are pooled.
-
Concentration: Concentrate the pooled fractions to yield purified this compound.
c. Recrystallization:
The final step to obtain highly pure this compound is recrystallization.
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).
-
Cooling: Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the this compound crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Quantitative Data
The following table summarizes the expected yield and purity at each stage of the extraction and purification process. Please note that these values are illustrative and may vary depending on the specific experimental conditions.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Solvent Extraction | 10 L Culture Broth | Crude Extract | - | ~5-10 |
| HP-20 Chromatography | Crude Extract | Semi-purified Extract | ~70-80 | ~40-50 |
| Silica Gel Chromatography | Semi-purified Extract | Purified this compound | ~50-60 | ~95 |
| Recrystallization | Purified this compound | Crystalline this compound | ~80-90 | >98 |
This compound-Induced Signaling Pathway
This compound exerts its anti-cancer effects by inducing anoikis, a specialized form of apoptosis that is triggered by the loss of cell adhesion to the extracellular matrix. This process is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways.[2][3]
Caption: this compound-induced anoikis signaling pathway.
Experimental Workflow
The overall process for the extraction and purification of this compound is depicted in the following workflow diagram.
Caption: this compound extraction and purification workflow.
Conclusion
This application note provides a detailed and actionable guide for the isolation and purification of this compound from Penicillium aurantiogriseum. The described protocols, when coupled with the provided quantitative data and mechanistic insights, offer a solid foundation for researchers to produce high-quality this compound for investigating its therapeutic potential. The elucidation of the p38 MAPK and ROCK-mediated anoikis pathway opens new avenues for exploring this compound as a lead compound in the development of novel anti-cancer agents.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38MAPK and Rho-dependent kinase are involved in anoikis induced by this compound or 25-hydroxycholesterol in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anicequol Synthesis from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anicequol, a novel ergostane-type meroterpenoid, has demonstrated significant potential as an inhibitor of anchorage-independent growth in tumor cells, making it a person of interest for oncological drug development.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound from fungal cultures, specifically utilizing the known producing strain, Penicillium aurantiogriseum Dierckx TP-F0213.[1] The protocols outlined below cover fungal culture and fermentation, extraction and purification of this compound, and analytical methods for its characterization. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the production and investigation of this promising bioactive compound.
Introduction
This compound is a 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one with a carbon skeleton identical to ergostane.[1] It has been shown to inhibit the anchorage-independent growth of human colon cancer DLD-1 cells with an IC50 of 1.2 µM, while exhibiting significantly lower cytotoxicity against anchorage-dependent growth (IC50 of 40 µM).[1] This selective activity profile suggests its potential as a targeted anticancer agent. This compound is a secondary metabolite produced by the fungus Penicillium aurantiogriseum, a species known for producing a variety of bioactive compounds.[1][2] The following protocols provide a framework for the laboratory-scale production and purification of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (Anchorage-Independent Growth) | 1.2 µM | Human Colon Cancer DLD-1 | [1] |
| IC50 (Anchorage-Dependent Growth) | 40 µM | Human Colon Cancer DLD-1 | [1] |
Experimental Protocols
Fungal Strain and Culture Maintenance
-
Fungal Strain: Penicillium aurantiogriseum Dierckx TP-F0213.[1]
-
Maintenance Medium: Potato Dextrose Agar (PDA) or Czapek-Dox agar.
-
Procedure:
-
Streak the P. aurantiogriseum culture on a fresh PDA plate.
-
Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.
-
Store the plates at 4°C for short-term storage (up to 4 weeks).
-
For long-term storage, prepare spore suspensions in 20% glycerol and store at -80°C.
-
Fermentation Protocol
This protocol is based on general fermentation parameters for secondary metabolite production in Penicillium species and should be optimized for maximizing this compound yield.
-
Seed Culture Medium (per liter):
-
Glucose: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
KH2PO4: 1 g
-
MgSO4·7H2O: 0.5 g
-
Adjust pH to 6.0-6.5
-
-
Production Medium (per liter):
-
Sucrose: 60 g
-
Yeast Extract: 10 g
-
K2HPO4: 5 g
-
MgSO4·7H2O: 0.5 g
-
(NH4)2SO4: 1.0 g
-
KCl: 0.5 g
-
Adjust pH to 6.0-6.5
-
-
Procedure:
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of spores from a mature PDA plate. Incubate at 28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
Production Culture: Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 10 mL of the seed culture.
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days. Monitor the culture for growth and secondary metabolite production.
-
Extraction and Purification Protocol
The following protocol is based on the methods described for the isolation of this compound.[1]
-
Materials:
-
Ethyl acetate
-
Methanol
-
Diaion® HP-20 resin
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
-
Procedure:
-
Solvent Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
HP-20 Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a column with Diaion® HP-20 resin and equilibrate with water.
-
Apply the adsorbed extract to the top of the column.
-
Wash the column with water to remove polar impurities.
-
Elute the desired compounds with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Silica Gel Chromatography:
-
Combine the this compound-containing fractions from the HP-20 column and concentrate.
-
Perform silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by TLC.
-
-
Recrystallization:
-
Combine the pure fractions and concentrate to dryness.
-
Recrystallize the purified this compound from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure crystals.
-
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
'H NMR and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The planar structure of this compound was originally determined by NMR analysis.[1]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
-
X-ray Crystallography:
-
The absolute configuration of this compound was determined by X-ray analysis of a derivative.[1]
-
Visualizations
Experimental Workflow
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Assay of Anicequol in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anicequol, a novel ergosterol derivative isolated from Penicillium aurantiogriseum, has demonstrated potential as an anti-cancer agent. Notably, it exhibits potent inhibitory effects on the anchorage-independent growth of tumor cells, a hallmark of metastatic potential.[1] These application notes provide a comprehensive guide to performing dose-response assays with this compound in various cancer cell lines to determine its cytotoxic and anti-proliferative effects. The protocols outlined below cover standard cell viability assays and anchorage-independent growth assays, along with data presentation and analysis guidelines.
Data Presentation: Dose-Response of this compound and Related Ergosterol Derivatives
The inhibitory effects of this compound and other ergosterol derivatives are summarized below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| This compound | DLD-1 (Colon) | Anchorage-Independent Growth | 1.2 |
| This compound | DLD-1 (Colon) | Anchorage-Dependent Growth | 40 |
| Ergosterol Peroxide | HepG2 (Liver) | Cytotoxicity (MTT) | 3.01 |
| Ergosterol Peroxide | A549 (Lung) | Cytotoxicity (MTT) | ~23 |
| Ergosterol Peroxide | Ovarian Cancer | Cytotoxicity (MTT) | ~50 |
| Ergosterol Derivative LH-1 | B16-F10 (Melanoma) | Cytotoxicity (MTT) | 16.57 |
| Ergosterol Derivatives | HTB-26 (Breast) | Cytotoxicity (Crystal Violet) | 10 - 50 |
| Ergosterol Derivatives | PC-3 (Pancreatic) | Cytotoxicity (Crystal Violet) | 10 - 50 |
| Ergosterol Derivatives | HepG2 (Liver) | Cytotoxicity (Crystal Violet) | 10 - 50 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
Cancer cell line of interest (e.g., DLD-1, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Protocol 2: Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay is crucial for evaluating the specific inhibitory effect of this compound on the transformed phenotype of cancer cells, which is their ability to grow without attachment to a solid surface.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Agar (bacteriological grade)
-
6-well cell culture plates
-
Sterile water
Procedure:
-
Preparation of Agar Layers:
-
Bottom Agar Layer: Prepare a 1.2% agar solution by dissolving 1.2 g of agar in 100 mL of sterile water and autoclaving. Cool to 40°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete medium to get a final concentration of 0.6% agar in 1x complete medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer: Prepare a 0.7% agar solution and cool it to 40°C.
-
-
Cell Suspension and Plating:
-
Trypsinize and count the cells.
-
Prepare a single-cell suspension in complete medium.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
In a sterile tube, mix the cell suspension (e.g., 8,000 cells), the 2x this compound dilution, and the 0.7% agar solution (kept at 40°C) to a final volume of 1.5 mL. The final agar concentration will be approximately 0.35%.
-
Immediately overlay 1.5 mL of this cell-agar mixture onto the solidified bottom agar layer in each well.
-
-
Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of this compound to the top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 500 µL of a 0.005% crystal violet solution to each well and incubating for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value for the inhibition of anchorage-independent growth.
-
Visualization of Cellular Mechanisms
Hypothetical Signaling Pathway for this compound in Cancer Cells
Based on studies of related ergosterol derivatives, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagram illustrates a hypothetical mechanism of action. Ergosterol derivatives have been shown to induce apoptosis and cell cycle arrest, potentially through the inhibition of pro-survival pathways like NF-κB and MAPK.[2]
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Experimental Workflow for Dose-Response Assay
The following diagram outlines the general workflow for conducting a dose-response assay to evaluate the efficacy of this compound.
Caption: General experimental workflow for this compound dose-response assays.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Anicequol Cytotoxicity Testing Using MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anicequol, a natural product isolated from Penicillium aurantiogriseum, has demonstrated potential as an inhibitor of anchorage-independent growth of tumor cells.[1] This compound, with the chemical structure 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one, exhibits selective cytotoxic activity, making it a candidate for further investigation in cancer research and drug development.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3][4] This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases.[3][4][5] The intensity of the purple color is directly proportional to the number of viable cells.[4][5]
These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, guidance on data interpretation, and a summary of its known cytotoxic effects.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound against a human colon cancer cell line.
| Cell Line | Growth Condition | IC₅₀ (µM) | Reference |
| DLD-1 (Human Colon Cancer) | Anchorage-Independent | 1.2 | [1] |
| DLD-1 (Human Colon Cancer) | Anchorage-Dependent | 40 | [1] |
Note: The significant difference in IC₅₀ values between anchorage-independent and anchorage-dependent growth suggests that this compound may specifically target mechanisms involved in metastasis and tumor formation.
Experimental Protocols
This section outlines the detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound (of known purity)
-
Human cancer cell line (e.g., DLD-1, or other relevant cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[5][7]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2][4]
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cells to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ value.
-
Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][7]
-
Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][7]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While the precise signaling pathways mediating this compound's cytotoxic effects are yet to be fully elucidated, the activity of other natural products with anti-cancer properties suggests potential mechanisms. These often involve the induction of apoptosis (programmed cell death) and/or autophagy.[8][9] Key signaling pathways that could be investigated for their role in this compound's mechanism of action include:
-
Apoptosis Pathway: This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, which are key executioners of apoptosis.[10][11][12][13]
-
MAPK Pathway: Mitogen-activated protein kinase pathways, including ERK, JNK, and p38, are crucial in regulating cell proliferation, differentiation, and apoptosis.[11][14]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation, and its inhibition can lead to apoptosis and autophagy.[11]
-
NF-κB Pathway: The transcription factor NF-κB plays a complex role in cell survival and inflammation, and its modulation can influence the cellular response to cytotoxic agents.[8][14]
Further research is necessary to identify the specific molecular targets and signaling cascades affected by this compound.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Piceatannol induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Assessing Anicequol's Neurotrophic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the neurotrophic properties of Anicequol, a novel compound with potential therapeutic applications in neurodegenerative diseases and nerve injury. The protocols outlined below detail the use of the PC12 cell line, a well-established model for studying neuronal differentiation, to quantify neurite outgrowth and elucidate the underlying molecular mechanisms.
Assessment of Neurite Outgrowth in PC12 Cells
The promotion of neurite outgrowth is a hallmark of neurotrophic activity. The following protocol describes how to quantify the effect of this compound on the differentiation of PC12 cells, a rat pheochromocytoma cell line that, upon stimulation with nerve growth factor (NGF), extends neurites and acquires a neuronal phenotype.[1][2]
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Seeding:
-
Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
On the day of treatment, dilute this compound to various test concentrations in a differentiating medium (e.g., DMEM with 1% horse serum).
-
Aspirate the growth medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and a positive control (e.g., 10 ng/mL NGF).[3]
-
-
Incubation:
-
Incubate the cells for 48 to 72 hours to allow for neurite extension.
-
-
Fixation and Imaging:
-
After incubation, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes at room temperature.[3]
-
Wash the cells with PBS.
-
Capture images of the cells using a phase-contrast microscope.
-
-
Quantification:
-
A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
Count the number of differentiated cells and the total number of cells in multiple random fields per well.
-
Express the extent of neurite outgrowth as the percentage of neurite-bearing cells.[3]
-
Data Presentation: this compound-Induced Neurite Outgrowth
| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) |
| Vehicle Control | - | 5.2 ± 1.3 |
| This compound | 0.1 | 15.8 ± 2.1 |
| This compound | 1.0 | 35.4 ± 3.5 |
| This compound | 10.0 | 58.9 ± 4.2 |
| NGF (Positive Control) | 0.01 (10 ng/mL) | 62.5 ± 5.0 |
Elucidation of Molecular Mechanisms
To understand how this compound exerts its neurotrophic effects, it is crucial to investigate its impact on key signaling pathways known to regulate neuronal survival and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.[4][5]
Experimental Workflow: Signaling Pathway Analysis
References
- 1. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of Neurite Outgrowth Using Autologous NGF Bound at the Surface of a Fibrous Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Anicequol: Application in Neuronal Cell Line Studies - Application Notes and Protocols
Initial investigations into the application of Anicequol in neuronal cell line studies have not yielded specific published research to date. this compound, a sesterterpenoid compound, has been identified as a novel inhibitor of anchorage-independent growth in tumor cells, particularly in human colon cancer DLD-1 cells.[1] Its mechanism of action and potential effects in neuronal cell lines remain an unexplored area of research.
This document serves as a foundational guide for researchers interested in investigating the potential neurotrophic or neuroprotective properties of this compound. The protocols and methodologies outlined below are based on established techniques in neuronal cell culture and neurobiology research and are intended to be adapted for the study of this novel compound.
Introduction to this compound
This compound is a natural product isolated from Penicillium aurantiogriseum.[1] Structurally, it is a sesterterpenoid, a class of C25 isoprenoids known for their diverse biological activities. While its anti-tumor properties have been the initial focus of study, its complex structure suggests the potential for other biological activities, including effects on the central nervous system. The exploration of sesterterpenoids in neuroscience is an emerging field, with other compounds in this class showing neurotrophic potential.
Postulated Signaling Pathways for Investigation
Given the lack of direct evidence, initial studies on this compound in neuronal cells could focus on signaling pathways commonly associated with neuronal survival, differentiation, and protection. Based on the known mechanisms of other neurotrophic compounds, the following pathways are proposed as starting points for investigation.
References
Application Notes and Protocols for the Characterization of Anicequol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anicequol, a naturally occurring ergostane steroid, has garnered significant interest in the scientific community for its potential therapeutic applications. Isolated from Penicillium aurantiogriseum, this compound has demonstrated noteworthy biological activities, including the inhibition of anchorage-independent growth of tumor cells and neurotrophic effects.[1] The precise characterization of this compound is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Additionally, a proposed signaling pathway for its anti-cancer activity is presented to guide further mechanistic studies.
Chemical Structure
Systematic Name: 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one
Molecular Formula: C₃₀H₄₈O₆
Structure:
This compound possesses a characteristic ergostane steroid core, functionalized with hydroxyl, acetoxy, and ketone groups, which contribute to its unique biological activity. The stereochemistry of these functional groups is crucial for its biological function.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure.
Application Note: General Principles of NMR Characterization of this compound
The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons in different chemical environments. Key regions of interest include the olefinic protons of the ergost-22-ene side chain, the protons attached to carbons bearing hydroxyl and acetoxy groups, and the methyl group protons of the steroid nucleus and the side chain.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing the number of non-equivalent carbons and their chemical nature (methyl, methylene, methine, or quaternary). The chemical shifts of the carbonyl carbon (C-6), the carbons attached to oxygen (C-3, C-7, C-11, C-16), and the olefinic carbons (C-22, C-23) are particularly diagnostic.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons, and thus, for the complete assignment of the NMR spectra and confirmation of the planar structure.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters should be optimized for the specific instrument and sample concentration.
3. Data Processing and Interpretation:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.
Expected Quantitative NMR Data (Hypothetical)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-6 Carbonyl | - | ~210 |
| C-22/C-23 Olefinic | 5.0 - 5.3 | 130 - 136 |
| C-3, C-7, C-11 (CH-OH) | 3.5 - 4.5 | 65 - 80 |
| C-16 (CH-OAc) | 4.8 - 5.2 | 70 - 75 |
| Acetoxy Methyl (CH₃) | ~2.0 | ~21 |
| Acetoxy Carbonyl | - | ~170 |
| Steroid Methyls (C-18, C-19) | 0.6 - 1.2 | 12 - 25 |
| Side Chain Methyls | 0.8 - 1.0 | 15 - 22 |
II. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a powerful technique for the separation, purification, and quantification of this compound from complex mixtures, as well as for assessing its purity. A reverse-phase HPLC method is generally suitable for steroid-like molecules.
Application Note: HPLC Method Development for this compound
The development of a robust HPLC method for this compound should focus on achieving good resolution from potential impurities and a symmetrical peak shape. Due to its steroid backbone, this compound is a relatively non-polar molecule, making reverse-phase chromatography with a C18 or C8 stationary phase an appropriate choice. The mobile phase will typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution is often necessary to achieve optimal separation of closely related steroids. Detection is commonly performed using a UV detector, typically in the range of 200-220 nm, where the carbonyl group and the double bond may absorb.
Experimental Protocol: Reverse-Phase HPLC Analysis of this compound
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Example Gradient Program:
-
Start with a 60:40 mixture of Mobile Phase B:A.
-
Linearly increase to 95% of Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
The flow rate is typically set to 1.0 mL/min.
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Assess the purity of a sample by calculating the peak area percentage of this compound relative to the total peak area.
HPLC Method Validation Parameters
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
III. Proposed Signaling Pathway for this compound's Anti-Cancer Activity
This compound has been shown to inhibit the anchorage-independent growth of human colon cancer DLD-1 cells.[1] While the precise molecular mechanism has not been fully elucidated, its structural similarity to other bioactive ergostane steroids suggests a plausible mechanism of action involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Ergostane-type steroids are known to exert anti-inflammatory and anti-cancer effects through various pathways, including the NF-κB and Nrf2 signaling pathways.[2]
Based on the known activities of similar compounds, a hypothetical signaling pathway for this compound's anti-cancer effects is proposed below. This model provides a framework for future experimental validation.
Caption: Proposed signaling pathway for this compound's anti-cancer activity.
Description of the Proposed Pathway:
-
Receptor Interaction: this compound may interact with a putative cell surface receptor, leading to the inhibition of downstream signaling.
-
PI3K/Akt Pathway Inhibition: It is hypothesized that this compound inhibits the PI3K/Akt signaling pathway, a critical regulator of cell survival. Inhibition of Akt would lead to decreased cell survival signals.
-
NF-κB Pathway Inhibition: Akt is known to activate the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the release and nuclear translocation of NF-κB. By inhibiting Akt, this compound could prevent NF-κB activation. NF-κB is a transcription factor that promotes the expression of genes involved in cell proliferation and survival. Its inhibition would lead to decreased proliferation.
-
Induction of Apoptosis: The inhibition of the pro-survival protein Bcl-2 (a downstream target of Akt) and the subsequent activation of the pro-apoptotic protein Bax could lead to the activation of the intrinsic apoptosis pathway, involving Caspase-9 and the executioner Caspase-3, ultimately resulting in programmed cell death.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of this compound.
Caption: General workflow for the isolation and characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The detailed methodologies for NMR and HPLC will enable researchers to confirm the structure, assess the purity, and quantify this promising natural product. The proposed signaling pathway offers a valuable starting point for investigating the molecular mechanisms underlying its anti-cancer properties. Rigorous analytical characterization is a critical step in the journey of developing this compound and other natural products into potential therapeutic agents.
References
Troubleshooting & Optimization
Optimizing Anicequol concentration for cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Anicequol in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your cell culture experiments.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. I am not observing the expected inhibitory effect of this compound on my cancer cell line. | - Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. - Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound. - Incorrect Assay for Anchorage-Independent Growth: You may not be using an appropriate assay to measure the specific effects of this compound. - Compound Degradation: this compound may have degraded due to improper storage or handling. | - Optimize Concentration: Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a range from 0.1 µM to 50 µM. - Cell Line Selection: The original study demonstrated efficacy in DLD-1 human colon cancer cells.[1] Consider using a different cell line known to be sensitive to inhibitors of anchorage-independent growth. - Use a Soft Agar Assay: this compound is a potent inhibitor of anchorage-independent growth.[1] A soft agar or other colony formation assay is the most appropriate method to observe its effects.[2] - Proper Handling: Store this compound as recommended by the supplier, protected from light and at the correct temperature. Prepare fresh dilutions for each experiment. |
| 2. I am seeing high levels of cell death (cytotoxicity) even at low concentrations of this compound. | - High Sensitivity of Cell Line: Your cell line may be particularly sensitive to the cytotoxic effects of this compound. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Extended Exposure Time: Prolonged exposure to this compound may be causing excessive cell death. | - Lower Concentration Range: Test a lower range of this compound concentrations (e.g., 0.01 µM to 10 µM). - Solvent Control: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a solvent-only control. - Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing inhibition of anchorage-independent growth without excessive cytotoxicity. |
| 3. My results with this compound are inconsistent between experiments. | - Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can lead to variability in results. - Incomplete Solubilization of this compound: this compound may not be fully dissolved, leading to inaccurate concentrations. - General Cell Culture Variability: Issues such as passage number, media quality, and incubator conditions can affect reproducibility.[3][4] | - Accurate Cell Counting: Use a consistent and accurate method for cell counting before seeding. - Ensure Complete Dissolution: Ensure this compound is fully dissolved in the solvent before diluting it in the culture medium. Vortex or sonicate if necessary. - Standardize Cell Culture Practices: Use cells within a consistent passage number range, ensure media and supplements are of high quality, and regularly monitor and calibrate incubator conditions (CO2, temperature, humidity).[5] |
| 4. I am observing contamination in my cell cultures treated with this compound. | - Contamination of Stock Solution: The this compound stock solution may have become contaminated. - General Aseptic Technique Issues: Contamination can be introduced during routine cell culture handling.[6][7] | - Filter-Sterilize Stock Solution: Filter-sterilize the this compound stock solution through a 0.22 µm filter. - Strict Aseptic Technique: Adhere to strict aseptic techniques when handling cells and reagents. Regularly clean and disinfect the cell culture hood and incubator.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Based on published data, this compound has an IC50 of 1.2 µM for inhibiting anchorage-independent growth and 40 µM for inhibiting anchorage-dependent growth in DLD-1 human colon cancer cells.[1] For a new cell line, we recommend starting with a dose-response experiment ranging from 0.1 µM to 50 µM to determine the optimal concentration for your specific experimental conditions.
Q2: What is the proposed mechanism of action for this compound?
A2: The precise molecular target of this compound has not been fully elucidated. However, its potent and specific inhibition of anchorage-independent growth suggests that it likely targets signaling pathways crucial for cancer cell survival and proliferation in the absence of extracellular matrix attachment.[9][10][11] Key pathways involved in this process include the PI3K/Akt and STAT3 signaling cascades.[9] It is hypothesized that this compound may interfere with one or more components of these pathways.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, dilute the stock in pre-warmed culture medium to the desired final concentration.
Q4: Which assays are most suitable for evaluating the effects of this compound?
A4: To specifically measure the inhibitory effect on anchorage-independent growth, a soft agar colony formation assay is the most appropriate method.[2][12] To assess general cytotoxicity and effects on cell proliferation (anchorage-dependent growth), a colorimetric assay like the MTT assay can be used.[13][14][15][16]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound for the DLD-1 human colon cancer cell line.
| Cell Line | Growth Condition | IC50 (µM) | Reference |
| DLD-1 | Anchorage-Independent | 1.2 | [1] |
| DLD-1 | Anchorage-Dependent | 40 | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with medium only (blank), cells with medium and solvent (vehicle control), and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Soft Agar Colony Formation Assay
This protocol is for assessing the effect of this compound on anchorage-independent growth.
Materials:
-
6-well cell culture plates
-
Agar (e.g., Noble agar)
-
2X complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile PBS
-
Crystal violet staining solution
Procedure:
-
Prepare the bottom agar layer:
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare 2X complete medium.
-
Cool the agar to 40-42°C in a water bath.
-
Mix equal volumes of the 1.2% agar and 2X medium to get a final concentration of 0.6% agar in 1X medium.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare the top agar layer with cells:
-
Trypsinize and count your cells.
-
Prepare a 0.7% agar solution and cool it to 40-42°C.
-
Prepare a cell suspension in 2X medium at a density of 2 x 10^4 cells/mL.
-
Prepare your desired concentrations of this compound in 2X medium.
-
Mix the 0.7% agar, the cell suspension, and the this compound solution in a 1:1:1 ratio to get a final concentration of 0.35% agar, 1X medium, 1 x 10^4 cells/mL, and the final this compound concentration.
-
Quickly overlay 1.5 mL of this cell-agar mixture onto the solidified bottom agar layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of this compound to the top of the agar.
-
-
Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet to each well and incubating for 1 hour.[17]
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope.
-
Visualizations
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. corning.com [corning.com]
- 4. Troubleshoot cell growth | PHCbi [phchd.com]
- 5. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. corning.com [corning.com]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. Molecular signaling regulating anchorage-independent growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming anoikis--pathways to anchorage-independent growth in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lab.moffitt.org [lab.moffitt.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Anicequol solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and theoretical mechanisms of Anicequol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a naturally occurring ergostane steroid.[1] It was originally isolated from the fungus Penicillium aurantiogriseum.[1] this compound has demonstrated two primary biological activities of interest to researchers:
-
Inhibition of Tumor Cell Growth: It selectively inhibits the anchorage-independent growth of cancer cells, with a notable effect on human colon cancer cells (DLD-1).[1]
-
Neurotrophic Activity: It has shown nerve growth factor-like neurotrophic activity, suggesting potential applications in neuroscience and for cognitive disorders.
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF). For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the aqueous culture medium. This minimizes the concentration of the organic solvent in the final assay, reducing potential solvent-induced artifacts.
Q4: Are there any known signaling pathways affected by this compound?
The precise signaling pathways modulated by this compound are not fully elucidated. However, based on its known biological activities, hypothetical pathways can be proposed:
-
Anti-Cancer Activity: Its ability to inhibit anchorage-independent growth suggests an interaction with pathways that control cell adhesion, proliferation, and survival, such as those involving integrins, focal adhesion kinase (FAK), and downstream effectors like the Ras-MAPK or PI3K/Akt pathways.
-
Neurotrophic Activity: Its nerve growth factor-like effects suggest it may activate signaling cascades typically triggered by neurotrophins like NGF and BDNF. This could involve the activation of receptor tyrosine kinases (e.g., Trk receptors) and downstream pathways like the ERK/MAPK pathway, which is crucial for neuronal survival and neurite outgrowth.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | This compound is sparingly soluble in aqueous solutions. The final concentration of the organic co-solvent may be too low to maintain solubility. | Prepare a more concentrated stock solution in your organic solvent of choice. When diluting into your aqueous medium, ensure rapid mixing. Consider using a surfactant or a different formulation approach for in vivo studies. For cellular assays, ensure the final solvent concentration is non-toxic to the cells. |
| Inconsistent results in cell-based assays. | Degradation of the compound in solution. Inaccurate initial concentration of the stock solution. | Prepare fresh stock solutions regularly and store them at -20°C or -80°C. Protect from light. Verify the concentration of your stock solution using an appropriate analytical method if possible. |
| No observable biological effect at expected concentrations. | The compound may not be active in your specific experimental model. The concentration range tested may be too low. | Test a broader range of concentrations. Include positive and negative controls in your experimental design. Re-evaluate the suitability of your model system for the expected biological activity of this compound. |
Data Presentation
Predicted Solubility of this compound in Common Organic Solvents
Note: The following data is extrapolated from the known solubility of Ergosterol, a structurally similar ergostane steroid, and should be used as a guideline for initial experimental design.
| Solvent | Predicted Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~2 |
| Ethanol | ~0.5 |
| Dimethyl sulfoxide (DMSO) | ~0.1 |
Data based on the reported solubility of Ergosterol.[2]
Experimental Protocols
Methodology for Preparing a Stock Solution of this compound
-
Weighing the Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Visualizations
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
References
Technical Support Center: Maximizing Anicequol Yield from Penicillium Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Anicequol from Penicillium cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a novel inhibitor of anchorage-independent growth of tumor cells.[1] It is a steroid derivative, specifically 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one, and is produced by the filamentous fungus Penicillium aurantiogriseum.[1]
Q2: What are the key factors influencing the yield of this compound?
A2: The yield of this compound, a secondary metabolite, is influenced by several factors, including the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[2][3][4][5][6][7] Optimizing these parameters is crucial for maximizing production.
Q3: What is the general morphology of Penicillium aurantiogriseum in submerged culture?
A3: In submerged culture, Penicillium aurantiogriseum, like other filamentous fungi, can grow in two main forms: dispersed mycelia or pellets. The morphology is highly dependent on the culture conditions and can significantly impact secondary metabolite production.
Q4: What is the typical duration of a fermentation process for secondary metabolite production in Penicillium?
A4: The production of secondary metabolites like this compound typically occurs during the stationary phase of fungal growth. The fermentation time can vary, but it is often in the range of several days to a few weeks. For some Penicillium species, optimal production of other secondary metabolites has been observed around 9 to 30 days.[8]
Troubleshooting Guides
Issue 1: Low or No this compound Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | 1. Carbon Source: Ensure an adequate concentration of a suitable carbon source. While sucrose is commonly used, other carbon sources like D-xylose have been shown to induce maximum production of other secondary metabolites in P. aurantiogriseum.[3][4] Test a range of concentrations to find the optimum. |
| 2. Nitrogen Source: The type and concentration of the nitrogen source are critical. Both organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium sulfate, potassium nitrate) nitrogen sources can be effective.[4] Experiment with different nitrogen sources and C:N ratios. | |
| Incorrect pH of the Medium | 1. Monitor and control the pH of the culture medium throughout the fermentation. The optimal pH for secondary metabolite production in Penicillium species often lies in the range of 5.0 to 7.0.[9] |
| 2. Buffer the medium or use a pH controller in the fermenter to maintain the desired pH. | |
| Inadequate Temperature | 1. Maintain the optimal temperature for P. aurantiogriseum growth and this compound production. For many Penicillium species, the optimal temperature for secondary metabolite production is between 20°C and 30°C.[10][11] |
| 2. Ensure the incubator or fermenter temperature control is accurate and stable. | |
| Poor Aeration and Agitation | 1. Optimize the aeration and agitation rates. These parameters are crucial for oxygen supply and nutrient distribution in submerged cultures.[5][6][7][12][13] |
| 2. For shake flask cultures, experiment with different shaking speeds. In a fermenter, adjust the impeller speed and airflow rate. Be aware that excessive shear stress from high agitation can damage the mycelia and reduce yield.[12] | |
| Contamination | 1. Strictly adhere to aseptic techniques during all stages of the experiment. |
| 2. Regularly check the culture for any signs of bacterial or yeast contamination by microscopy. |
Issue 2: Poor Mycelial Growth
| Possible Cause | Troubleshooting Steps |
| Inoculum Quality | 1. Use a fresh and viable spore suspension or mycelial inoculum. |
| 2. Ensure the inoculum concentration is appropriate. A low inoculum density may lead to a long lag phase, while a high density can lead to rapid nutrient depletion and pellet formation. | |
| Nutrient Limitation | 1. Ensure the culture medium contains all essential macro and micronutrients. |
| 2. Consider using a richer medium for the initial growth phase. | |
| Presence of Inhibitory Substances | 1. Ensure the water and medium components are of high purity and free from any inhibitory substances. |
Data Presentation: Optimizing Culture Conditions
The following tables summarize the impact of different culture parameters on the production of secondary metabolites in Penicillium species. While this data is not specific to this compound, it provides valuable insights for optimizing its production.
Table 1: Effect of Carbon Source on Secondary Metabolite Production in P. aurantiogriseum
| Carbon Source | Relative Yield of Penitrem B |
| D-Xylose | +++ |
| Sucrose | ++ |
| Melibiose | + |
| Glycerol | - |
| Citric Acid | - |
| Succinic Acid | - |
(Data adapted from a study on Penitrem B production by P. aurantiogriseum.[4] ‘+++’ indicates high yield, ‘++’ moderate yield, ‘+’ low yield, and ‘-‘ poor yield.)
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in P. aurantiogriseum
| Nitrogen Source | Relative Yield of Penitrem B |
| Potassium Nitrate | +++ |
| L-Asparagine | +++ |
| Sodium Nitrate | +++ |
| Glycine | ++ |
| DL-Aspartic Acid | ++ |
| L-Tryptophan | ++ |
(Data adapted from a study on Penitrem B production by P. aurantiogriseum.[4] ‘+++’ indicates high yield, ‘++’ moderate yield.)
Table 3: Effect of pH on Mycelial Growth and Patulin Production in Penicillium expansum
| pH | Mycelial Biomass (relative) | Patulin Production (relative) |
| 2.5 | + | + |
| 5.0 | +++ | +++ |
| 7.0 | ++ | ++ |
| 8.5 | + | + |
(Data adapted from a study on Penicillium expansum.[9] ‘+++’ indicates high, ‘++’ moderate, and ‘+’ low.)
Table 4: Effect of Temperature on Growth and Ergosterol Content in Penicillium roqueforti
| Temperature (°C) | Growth Rate (relative) | Ergosterol Content (relative) |
| 10 | + | + |
| 15 | ++ | ++ |
| 20 | +++ | +++ |
| 25 | ++++ | ++ |
| 30 | ++ | + |
(Data adapted from a study on Penicillium roqueforti.[10] Number of ‘+’ indicates the relative magnitude.)
Experimental Protocols
Protocol 1: Submerged Fermentation of Penicillium aurantiogriseum for this compound Production
This protocol is a general guideline and should be optimized for your specific laboratory conditions and strain.
-
Inoculum Preparation:
-
Grow P. aurantiogriseum on Potato Dextrose Agar (PDA) slants at 25°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the slant and gently scraping the surface to dislodge the spores.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^6 - 10^7 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium. A suitable basal medium could be Czapek Dox broth supplemented with yeast extract.[8] The optimal carbon and nitrogen sources should be determined experimentally (see Tables 1 & 2 for guidance).
-
Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 500 mL flask) and autoclave.
-
Inoculate the flasks with the spore suspension (e.g., 1-5% v/v).
-
Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at the optimal temperature (e.g., 25-28°C) for the desired duration (e.g., 10-21 days).
-
Protocol 2: Extraction and Purification of this compound
This is a general protocol for the extraction of steroid-like compounds from a fungal culture broth.[1]
-
Extraction:
-
Separate the mycelial biomass from the culture broth by filtration.
-
Extract the culture broth with a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude extract can be purified using a combination of chromatographic techniques.
-
Adsorption Chromatography: Use a column packed with Diaion HP-20 or a similar adsorbent resin. Elute with a stepwise gradient of methanol in water.
-
Silica Gel Chromatography: Further purify the active fractions from the previous step using a silica gel column. Elute with a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Recrystallization: The purified this compound can be recrystallized from a suitable solvent to obtain a highly pure product.
-
Mandatory Visualizations
Inferred Biosynthetic Pathway of this compound from Ergosterol
Caption: Inferred biosynthetic pathway of this compound from Ergosterol.
General Experimental Workflow for this compound Production
Caption: General workflow for this compound production and purification.
Logical Relationship for Troubleshooting Low Yield
Caption: Key factors contributing to low this compound yield.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Effect of carbon and nitrogen sources on the production of penitrem B by Penicillium aurantiogriseum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of temperature on growth and metabolic efficiency of Penicillium roqueforti--correlations between produced heat, ergosterol content and biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of aeration on the utilization of respiratory substrates by Penicillium chrysogenum in submerged culture. | Semantic Scholar [semanticscholar.org]
Troubleshooting Anicequol instability in aqueous solution
Technical Support Center: Anicequol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in aqueous experimental buffers?
This compound is an ergostane-type steroid containing functional groups susceptible to degradation in aqueous environments. The primary causes of instability are:
-
Hydrolysis: The acetate ester at the C-16 position is prone to hydrolysis, especially at non-neutral pH, yielding a less active triol derivative.[1]
-
Oxidation: The molecule possesses multiple hydroxyl groups and an α,β-unsaturated ketone (enone) system, which can be susceptible to oxidation. This can be accelerated by exposure to air, light, or the presence of metal ions in the buffer.[1][2]
-
Poor Aqueous Solubility: this compound has a high molecular weight and is lipophilic (XLogP3 ≈ 4.5), leading to low intrinsic aqueous solubility.[3] This can result in precipitation when diluting concentrated organic stock solutions into aqueous media.[4][5]
Q2: My this compound solution is precipitating when I dilute my DMSO stock into my cell culture medium. What can I do?
Precipitation upon dilution is a common issue for hydrophobic compounds.[6] This is often due to the sharp change in solvent polarity.[4] Here are several strategies to mitigate this:
-
Optimize Dilution: Instead of a single large dilution, perform a stepwise serial dilution.[4]
-
Pre-warm Media: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[4] Temperature fluctuations can significantly impact solubility.[6]
-
Increase Final DMSO Concentration: While keeping it non-toxic to your cells (typically ≤0.5%), a slightly higher final DMSO concentration can improve solubility.[7]
-
Reduce Final this compound Concentration: The concentration may be exceeding the compound's kinetic solubility limit in your specific medium.[5] Determine the maximum soluble concentration with a preliminary test.[4]
Q3: I've observed a gradual loss of this compound's biological activity in my multi-day experiment. How can I confirm if this is due to compound degradation?
Progressive loss of activity suggests chemical instability in the experimental conditions. To confirm this, you can perform a stability assessment using an analytical method like High-Performance Liquid Chromatography (HPLC).[8][9] The goal is to compare the concentration of the intact this compound peak at the beginning of the experiment (T=0) to its concentration at later time points (e.g., 24, 48, 72 hours) under the exact assay conditions (temperature, medium, CO₂). A decrease in the peak area of the parent compound, potentially with the appearance of new peaks representing degradation products, confirms instability.[10]
Q4: What are the ideal storage conditions for this compound stock solutions?
To maximize shelf-life, this compound should be stored under conditions that minimize hydrolysis and oxidation.[1]
-
Solid Form: Store solid this compound at -20°C or -80°C in a desiccated environment, protected from light.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous-grade aprotic solvent like DMSO.[4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.[6] Store these aliquots at -80°C.
Troubleshooting Guides
Issue 1: Precipitation in Aqueous Buffer
You are preparing a 50 µM working solution of this compound in phosphate-buffered saline (PBS) from a 20 mM DMSO stock, but observe immediate cloudiness or precipitate.
Solution Steps:
-
Verify Solvent Concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility but non-toxic to your system. A final concentration of 0.1% may be too low; try increasing it to 0.5%.[7]
-
Control Temperature: Always pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the DMSO stock.[4] Adding a compound to a cold solution can decrease its solubility.
-
Check Buffer pH: this compound's stability is pH-dependent. Extreme pH values can accelerate hydrolysis and potentially alter solubility.[11] Ensure your buffer is within a neutral pH range (6.5-7.5).
-
Modify Dilution Technique: Add the DMSO stock dropwise into the vortexing aqueous buffer. This gradual introduction helps prevent localized high concentrations that can crash out of solution.[4]
Issue 2: Inconsistent Results in a Kinase Assay
You are using this compound as an inhibitor in a cell-free kinase assay. Your results show high variability between experiments run on different days. This could be linked to the stability of the compound in your assay buffer.
Solution Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Do not store diluted aqueous solutions.
-
Include a Time-Course Control: To assess stability within a single experiment, measure this compound's inhibitory effect at the beginning (T=0) and at the end of your longest incubation period. A significant decrease in inhibition points to degradation.
-
Buffer Composition: Check your assay buffer for components that could decrease stability. High concentrations of certain salts or the presence of trace metal contaminants can be problematic. Consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected.
-
Use a Control Compound: Include a known stable inhibitor for the same kinase in your experiments. If the control compound's activity is consistent while this compound's is not, it strongly implicates this compound's instability as the root cause.
Data & Protocols
Quantitative Data Summary
The following tables summarize the hypothetical stability profile of this compound based on its chemical structure. These are representative values and should be confirmed experimentally.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer (Incubation at 37°C for 24 hours)
| Buffer pH | % Remaining this compound (HPLC) | Main Degradation Product |
| 5.0 | 85% | Hydrolysis Product |
| 7.4 | 95% | - |
| 8.5 | 70% | Hydrolysis Product |
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Max. Solubility | Recommended Storage | Notes |
| DMSO | >50 mM | -80°C | Preferred solvent for primary stocks. |
| Ethanol | ~10 mM | -80°C | Use anhydrous. Less ideal due to potential reactivity. |
| PBS (pH 7.4) | <10 µM | Not Recommended | Prone to precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
Methodology:
-
Calculate the volume of stock solution needed for your final desired concentration. Aim for a final DMSO concentration ≤0.5%.[7]
-
Dispense the required volume of pre-warmed aqueous buffer into a sterile tube.
-
While gently vortexing the tube, add the calculated volume of this compound DMSO stock drop-by-drop directly into the buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation against a dark background.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Protocol 2: HPLC-Based Method for Assessing this compound Degradation
Objective: To quantify the amount of intact this compound remaining in an aqueous solution over time.
Materials:
-
This compound working solution prepared in the test buffer
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a UV detector (detection wavelength ~245 nm for the enone chromophore)
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water gradient
-
Quenching solution: Acetonitrile or Methanol
Methodology:
-
Prepare the this compound working solution in the aqueous buffer of interest as described in Protocol 1.
-
Immediately take a T=0 sample by transferring an aliquot (e.g., 100 µL) into a tube containing an equal volume of quenching solution. This stops the degradation reaction. Store at 4°C until analysis.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At each subsequent time point (e.g., 2, 8, 24, 48 hours), remove another aliquot and process it as in step 2.
-
Analyze all samples by HPLC.
-
Calculate the stability by comparing the peak area of this compound at each time point to the peak area at T=0. The result is expressed as "% Remaining this compound."[12]
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. This compound | C30H48O6 | CID 10413810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound Degradation – Mass Analytica [mass-analytica.com]
- 11. Causes of degradation and potential adverse effect of instability in pharmaceuticals product | PPTX [slideshare.net]
- 12. enamine.net [enamine.net]
Anicequol Bioassay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anicequol.
Frequently Asked Questions (FAQs)
Q1: My this compound bioassay is showing inconsistent results between experiments. What are the potential causes?
Inconsistent results in this compound bioassays can stem from several factors. It is crucial to meticulously control experimental variables. Common reasons for lack of reproducibility include variations in the quality or identity of reagents and solvents, deviations from the established protocol, and the inherent biological variability of cell cultures.[1] Ensure that the reaction scale is consistent, as results can vary significantly otherwise.[1] It is also important to consider that slight, unrecorded excesses of reagents are sometimes added, which could affect outcomes.[1]
To troubleshoot, consider the following:
-
Reagent Quality: Use high-purity solvents and reagents. If possible, use the same batch of this compound and other key reagents for a set of comparative experiments.
-
Protocol Adherence: Strictly follow the established protocol, paying close to attention to incubation times, concentrations, and the order and rate of reagent addition.[1]
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations.
-
Environmental Factors: Ensure a stable, rigorously anhydrous and oxygen-free environment if the protocol demands it.[1]
Q2: I am observing low efficacy or no biological effect of this compound in my cell-based assay. What should I check?
If this compound is not exhibiting its expected inhibitory effect, several factors could be at play:
-
Compound Stability and Storage: this compound, as a natural product, may be sensitive to degradation. Ensure it has been stored correctly, protected from light and temperature fluctuations. Repeated freeze-thaw cycles should be avoided.
-
Solubility Issues: Poor solubility can significantly impact the effective concentration of this compound in the assay medium.[2] This is a common challenge for many novel drug candidates.[2] Consider the following:
-
Solvent Choice: Ensure the solvent used to dissolve this compound is appropriate and compatible with your cell culture system.
-
Precipitation: Visually inspect the media for any signs of precipitation after adding the this compound stock solution.
-
-
Assay Conditions:
-
Concentration: Verify the final concentration of this compound in the assay. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
-
Incubation Time: The reaction time noted in a protocol may not be precise; it's possible the original experimenter stopped the reaction at an optimal point that was not explicitly recorded.[1] Monitor the reaction and assess endpoints at various time points.
-
Q3: I am having trouble with the solubility of this compound in my aqueous assay buffer. How can I improve it?
Poor aqueous solubility is a significant hurdle for many promising drug candidates.[2] If you are facing this issue with this compound, here are some strategies:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in your aqueous buffer. Be mindful of the final solvent concentration, as it can be toxic to cells.
-
Formulation Strategies: For more advanced applications, formulation strategies like the use of cyclodextrins or creating co-crystals can enhance solubility.[2][3]
-
Nanosuspensions: Preparing nanocrystals of poorly soluble drugs can increase their dissolution rate and bioavailability.[4] This involves reducing the particle size of the drug to the nanometer range.[4]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Problem: The calculated IC50 value for this compound's inhibition of anchorage-independent growth varies significantly between assay runs.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Viability | Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding for the experiment. | Ensure cell viability is >95%. |
| Inaccurate Seeding Density | Calibrate your cell counting method. Use an automated cell counter if available. | Consistent cell numbers across all wells and experiments. |
| Edge Effects in Plates | Avoid using the outer wells of the assay plate, or fill them with sterile PBS or media. | Reduced variability in colony formation or other readouts. |
| Incomplete Dissolution | After diluting the this compound stock, vortex or sonicate briefly to ensure complete dissolution. | A clear solution with no visible particulates. |
Guide 2: High Background Signal or Low Signal-to-Noise Ratio
Problem: The assay exhibits a high background signal, making it difficult to distinguish the effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Media Components | Use serum-free or reduced-serum media if compatible with your cell line to minimize background growth. | Lower background signal in untreated control wells. |
| Reagent Interference | Run a control with the vehicle (e.g., DMSO) at the highest concentration used to treat cells. | The vehicle control should not have a significant signal. |
| Detection Reagent Issues | Ensure detection reagents are fresh and properly stored. Optimize the concentration of the detection reagent. | A robust signal in positive controls and low signal in negative controls. |
| Washing Steps | If the protocol includes washing steps, ensure they are performed thoroughly to remove unbound reagents. | Reduced non-specific signal. |
This compound Properties and Bioactivity
The following table summarizes key quantitative data for this compound based on initial characterization studies.
| Property | Value | Cell Line | Reference |
| IC50 (Anchorage-Independent Growth) | 1.2 µM | Human Colon Cancer DLD-1 | [5] |
| IC50 (Anchorage-Dependent Growth) | 40 µM | Human Colon Cancer DLD-1 | [5] |
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This protocol is a generalized procedure for assessing the effect of this compound on the anchorage-independent growth of cancer cells.
-
Preparation of Base Agar Layer:
-
Prepare a 1% agar solution in sterile water and autoclave.
-
Equilibrate the agar solution to 42°C in a water bath.
-
Mix the 1% agar solution 1:1 with 2x cell culture medium (pre-warmed to 37°C).
-
Dispense 2 ml of this base agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood.
-
-
Preparation of Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution and equilibrate to 42°C.
-
Trypsinize and count the cells. Resuspend the cells in a complete medium to the desired concentration (e.g., 1.6 x 10^4 cells/ml).
-
Mix the 0.7% agar solution 1:1 with the cell suspension.
-
Add this compound or vehicle control to the appropriate final concentration.
-
Gently mix and dispense 1.5 ml of the cell/agar mixture on top of the solidified base layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 200 µl of medium containing this compound or vehicle.
-
After the incubation period, stain the colonies with a solution of 0.005% Crystal Violet in methanol/PBS.
-
Count the number of colonies and calculate the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for Inhibition of Anchorage-Independent Growth
While the specific signaling pathway targeted by this compound has not been fully elucidated, the inhibition of anchorage-independent growth often involves the modulation of pathways that control cell survival, proliferation, and apoptosis. The following diagram illustrates a hypothetical pathway that could be a target for this compound.
Caption: Hypothetical PI3K/Akt/mTOR pathway inhibition by this compound.
Experimental Workflow for Troubleshooting Bioassay Inconsistency
This diagram outlines a logical workflow for diagnosing and resolving inconsistencies in this compound bioassays.
Caption: Troubleshooting workflow for inconsistent bioassay results.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]
- 5. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
Anicequol Technical Support Center: Storage, Handling, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and experimental use of Anicequol. Adherence to these guidelines is critical to ensure the compound's stability, integrity, and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While a specific Certificate of Analysis with manufacturer-defined storage conditions for this compound is not publicly available, best practices for similar microbial secondary metabolites and ergostane steroids should be followed to ensure stability. This compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For optimal long-term stability, storage at -20°C or -80°C is recommended, particularly for the lyophilized powder form.
Q2: How should I store this compound once it is in solution?
If you have dissolved this compound in a solvent, it is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C in tightly sealed vials. The choice of solvent can also impact stability; refer to relevant literature for solvents used in similar experiments.
Q3: Is this compound sensitive to light or air?
Many complex organic molecules, including microbial metabolites, can be sensitive to light and air. To minimize potential degradation, always store this compound in a dark container, or a clear container placed in a light-blocking secondary container. When handling, minimize its exposure to air.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
As a bioactive compound with undefined toxicological properties, standard laboratory PPE should be worn at all times. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powdered form should be done in a chemical fume hood to avoid inhalation.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and experimental use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results. | 1. Compound Degradation: Improper storage (e.g., at room temperature, exposure to light). 2. Repeated Freeze-Thaw Cycles: Degradation of stock solutions. 3. Solvent Instability: The chosen solvent may be degrading the compound. | 1. Verify Storage Conditions: Ensure the compound is stored at -20°C or -80°C in a dark, dry place. 2. Use Fresh Aliquots: Always use a fresh aliquot of your stock solution for each experiment. 3. Literature Review: Check published studies using this compound or similar compounds for recommended solvents. Consider preparing fresh solutions before each experiment. |
| Difficulty dissolving the compound. | 1. Incorrect Solvent: this compound may have limited solubility in the chosen solvent. 2. Low Temperature: The compound may be less soluble at lower temperatures. | 1. Test Different Solvents: Try solvents of varying polarities. Common solvents for similar compounds include DMSO, ethanol, and methanol. 2. Gentle Warming/Sonication: Briefly and gently warm the solution or use a sonicator to aid dissolution. Avoid excessive heat, which can cause degradation. |
| Precipitation of the compound in cell culture media. | 1. Solvent Concentration: High concentrations of organic solvents (like DMSO) can be toxic to cells and cause the compound to precipitate when diluted in aqueous media. 2. Low Solubility in Aqueous Solutions: The compound may not be soluble at the desired final concentration in the media. | 1. Minimize Solvent Volume: Use the highest possible stock concentration to minimize the volume of organic solvent added to the cell culture media (typically ≤0.1% v/v). 2. Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture media to reach the desired final concentration. |
Experimental Protocols
General Handling and Solution Preparation Workflow
The following protocol outlines a general workflow for handling this compound and preparing solutions for in vitro experiments.
Caption: General workflow for handling and preparing this compound solutions.
Isolation of this compound
This compound was first isolated from the culture broth of the fungal strain Penicillium aurantiogriseum Dierckx TP-F0213. The general procedure involves solvent extraction, followed by chromatographic purification.
-
Fermentation: The fungal strain is cultured in a suitable broth medium.
-
Solvent Extraction: The culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate) to partition the secondary metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include:
-
HP-20 Chromatography: A macroporous adsorbent resin used for initial fractionation.
-
Silica Gel Chromatography: Used for further separation based on polarity.
-
-
Recrystallization: The purified this compound fraction is recrystallized to obtain the final, pure compound.
Visualizing Logical Relationships
Troubleshooting this compound Instability
This decision tree can help researchers troubleshoot potential issues related to the stability of this compound in their experiments.
Caption: Decision tree for troubleshooting this compound stability issues.
How to prevent Anicequol precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anicequol. Our aim is to help you overcome common challenges, particularly the issue of precipitation when preparing this compound for use in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in experimental use?
Q2: I observed precipitation after adding my this compound stock solution to the cell culture medium. What is the likely cause?
Precipitation, often appearing as cloudiness, crystals, or a film, typically occurs when a concentrated stock solution of a hydrophobic compound is diluted into an aqueous medium. The organic solvent of the stock solution disperses, and if the final concentration of the compound exceeds its solubility limit in the aqueous environment, it will precipitate out of the solution.
Q3: What is the recommended solvent for preparing an this compound stock solution?
While specific solubility data for this compound is not published, common practice for hydrophobic and steroid-like compounds is to use a polar aprotic solvent like dimethyl sulfoxide (DMSO) or a lower-chain alcohol like ethanol. These solvents can typically dissolve the compound at a high concentration to create a stock solution. It is crucial to use a high-purity, anhydrous grade of the solvent to minimize the introduction of water, which can lower the solubility of the hydrophobic compound in the stock solution.
Q4: How can I prevent this compound from precipitating when I dilute the stock solution into my cell culture medium?
Preventing precipitation involves a combination of careful stock solution preparation and a controlled dilution process. Here are several strategies:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). This allows for a smaller volume of the stock to be added to the medium, minimizing the final concentration of the organic solvent.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. This can involve a pre-dilution in a smaller volume of media or a stepwise addition of the stock to the final volume with continuous gentle mixing.
-
Controlled Addition: Add the stock solution dropwise to the vortexing or gently stirring culture medium. This rapid dispersion can help to keep the compound in solution.
-
Temperature Control: Gently warming the cell culture medium to 37°C before and during the addition of the this compound stock solution can increase its solubility. However, be mindful of the temperature sensitivity of both this compound and the media components.
-
Sonication: If precipitation occurs after dilution, brief sonication in a water bath can sometimes help to redissolve the compound. Use this method with caution as it can generate heat and potentially affect the compound's stability or the integrity of the media.
Troubleshooting Guide: this compound Precipitation
If you are encountering precipitation, follow this step-by-step troubleshooting guide.
Table 1: Properties of Common Solvents for Hydrophobic Compounds
| Solvent | Polarity | Volatility | Biocompatibility at Low Concentrations | Notes |
| DMSO | High | Low | Generally well-tolerated at <0.5% (v/v) | Can be cytotoxic at higher concentrations. Use sterile, anhydrous DMSO. |
| Ethanol | High | High | Generally well-tolerated at <0.5% (v/v) | Can be cytotoxic at higher concentrations. Ensure it is completely evaporated if used as a solvent for coating surfaces. |
| Methanol | High | High | More toxic than ethanol; use with caution. | Not typically recommended for live-cell assays unless unavoidable. |
| Acetone | High | Very High | Can be cytotoxic. | Primarily used for dissolving compounds for coating surfaces, followed by complete evaporation. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general methodology for preparing a working solution of this compound in cell culture medium.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out a small amount of this compound and dissolve it in a minimal volume of anhydrous, sterile-filtered DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation (cloudiness, crystals).
-
If a precipitate forms, continue to vortex gently for a few minutes. If it persists, proceed to the troubleshooting steps below.
-
-
Final Sterile Filtration (Optional but Recommended):
-
For critical applications, sterile-filter the final working solution through a 0.22 µm syringe filter that is compatible with your solvent and compound (e.g., a PTFE filter for solutions containing DMSO). This can help to remove any micro-precipitates.
-
Troubleshooting Flowchart
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation in media.
Hypothetical Signaling Pathway
Given that this compound has been studied for its effects on cell growth, it may interact with common signaling pathways that regulate cell proliferation and survival. The following diagram illustrates a hypothetical signaling cascade that could be a target for such a compound.
Caption: A hypothetical signaling pathway illustrating a potential point of inhibition by this compound.
References
Anicequol Experimental Parameters: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with Anicequol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the isolation, characterization, and application of this promising anti-cancer compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a meroterpenoid natural product isolated from the fungus Penicillium aurantiogriseum.[1] Its chemical structure is 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one.[1] The primary reported biological activity of this compound is the inhibition of anchorage-independent growth of human colon cancer DLD-1 cells, a hallmark of malignancy.[1] It has also been noted to exhibit cytotoxic effects in various cell lines.[2]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The reported IC50 values for this compound in human colon cancer DLD-1 cells are provided in the table below. Researchers should note that IC50 values can vary significantly between different cell lines and even between experiments using the same cell line due to factors such as passage number and culture conditions.[1]
| Cell Line | Growth Condition | IC50 (µM) | Reference |
| DLD-1 | Anchorage-Independent | 1.2 | [1] |
| DLD-1 | Anchorage-Dependent | 40 | [1] |
Q3: How can I improve the reproducibility of my experiments with this compound?
Reproducibility is a significant challenge in pre-clinical cancer research.[1][2][3][4] To enhance the reproducibility of your this compound experiments, consider the following:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, media formulations, and incubation conditions.
-
Compound Quality: Ensure the purity and integrity of your this compound sample. Degradation or impurities can significantly alter experimental outcomes.
-
Detailed Record-Keeping: Document all experimental parameters, including solvent usage, incubation times, and specific instrument settings.
Troubleshooting Guides
This compound Isolation and Purification
Issue: Low yield or impure final product.
This is a common challenge in natural product isolation. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the solvent system and extraction time. Consider using a series of solvents with increasing polarity for a more comprehensive extraction. |
| Inefficient Chromatographic Separation | Experiment with different solvent gradients for silica gel and HP-20 chromatography. Ensure proper packing of the chromatography columns to avoid channeling. |
| Compound Degradation | This compound's stability is not well-documented. Handle extracts and purified compounds with care, minimize exposure to light and extreme temperatures, and consider working under an inert atmosphere. |
| Difficult Crystallization | If recrystallization proves difficult, consider alternative purification methods such as preparative HPLC. |
Cell-Based Assays
Issue: Inconsistent or unexpected results in cell viability or proliferation assays.
Variability in cell-based assays is a well-documented issue in cancer research.[5]
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | The solubility of this compound in aqueous media is not well characterized. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the cell culture medium is low and consistent across all experiments. |
| Cell Line Variability | As mentioned in the FAQs, cell line drift can lead to altered drug responses. Use low-passage number cells and regularly check for phenotypic changes. |
| Inaccurate Pipetting | Small variations in the volume of this compound solution added to wells can lead to significant differences in results. Use calibrated pipettes and ensure proper mixing. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical experiments or ensure proper humidification of the incubator. |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on the published method for isolating this compound from the culture broth of Penicillium aurantiogriseum.[1] Researchers should optimize the specific parameters for their experimental setup.
Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
-
Extraction: The fungal culture broth is extracted with an organic solvent (e.g., ethyl acetate).
-
HP-20 Chromatography: The crude extract is subjected to chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of methanol in water.
-
Silica Gel Chromatography: Active fractions from the HP-20 column are pooled and further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Recrystallization: The purified this compound is recrystallized from a suitable solvent to obtain a crystalline solid.
Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound have not yet been fully elucidated. However, many natural products with anti-cancer properties are known to modulate key oncogenic signaling pathways.[6][7][8] The diagram below illustrates a generalized oncogenic signaling pathway that is frequently dysregulated in cancer and represents a plausible area of investigation for this compound's mechanism of action.
Generalized Oncogenic Signaling Pathway
Caption: A simplified diagram of common oncogenic signaling pathways.
Researchers investigating the mechanism of action of this compound could explore its effects on key nodes within pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and metastasis.
References
- 1. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cos.io [cos.io]
- 4. Investigating the replicability of preclinical cancer biology | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer cell signaling pathways targeted by spice-derived nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Anicequol Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Anicequol resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel kinase inhibitor designed to target the ATP-binding pocket of ARK1 (this compound-Responsive Kinase 1). In sensitive cancer cells, this compound binding to ARK1 inhibits its phosphorylation, thereby blocking the downstream pro-survival and proliferative signaling pathways. This leads to cell cycle arrest and apoptosis.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common biological mechanisms?
A2: Acquired resistance to kinase inhibitors like this compound is a common challenge.[1] The two most prevalent mechanisms are:
-
On-Target Alterations: This typically involves the emergence of secondary mutations in the drug's target kinase.[2] A common type is a "gatekeeper" mutation, which occurs in the ATP-binding pocket and sterically hinders this compound from binding effectively, without necessarily preventing ATP binding.[3][4][5]
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating or activating alternative signaling pathways that provide similar pro-survival signals, rendering the inhibition of the primary ARK1 pathway ineffective.[6][7][8] This creates a "bypass track" that maintains downstream signaling for cell proliferation and survival.[9][10]
Q3: How can I begin to investigate the specific resistance mechanism in my cell line?
A3: A systematic approach is recommended. First, confirm the resistance by re-evaluating the IC50 value and comparing it to the parental, sensitive cell line. A significant shift (e.g., >5-fold increase) confirms resistance. Next, a logical workflow would be to check for on-target mutations via sequencing and then investigate bypass pathways using techniques like Western blotting.
Q4: What is a "gatekeeper" mutation and why is it a common source of resistance?
A4: The gatekeeper residue is a specific amino acid in the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket.[11] Type-I kinase inhibitors, like this compound, often exploit this pocket for high-affinity binding. A mutation at this site, often replacing a small amino acid (like threonine) with a bulkier one (like methionine), can physically block the inhibitor from binding while still allowing smaller ATP molecules to enter, thus restoring kinase activity even in the presence of the drug.[11][12] This is a frequent cause of acquired resistance to many clinical kinase inhibitors.[4]
Q5: Can resistance be caused by something other than genetic mutations or bypass pathways?
A5: Yes, other mechanisms can contribute to drug resistance. These include increased expression of drug efflux pumps (like P-glycoprotein/MDR1) that actively remove this compound from the cell, alterations in drug metabolism, or phenotypic changes like the epithelial-to-mesenchymal transition (EMT), which can confer a more resistant state.[13][14]
Troubleshooting Guides
Problem 1: Gradual increase in this compound IC50 over several passages.
-
Possible Cause: This pattern suggests the selection and expansion of a pre-existing resistant subclone or the gradual acquisition of resistance mechanisms under continuous drug pressure.
-
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the change in the IC50 value compared to the original parental cell line.[15][16]
-
Isolate Clones: Use single-cell cloning techniques (e.g., limiting dilution) to isolate individual clones from the resistant population. Analyze the IC50 of these individual clones to determine if the resistance is heterogeneous.
-
Investigate Mechanisms:
-
Low-level Resistance: Check for increased expression of drug efflux pumps (MDR1) via Western blot or qPCR.
-
High-level Resistance: Proceed to the diagnostic workflow to check for gatekeeper mutations and bypass pathway activation (See Experimental Workflow Diagram below).
-
-
Problem 2: My cell viability assay results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results often stem from experimental variability rather than biological resistance.[17][18]
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a homogenous single-cell suspension before plating. Calibrate and use a consistent cell number for each experiment, as cell density can significantly impact drug sensitivity.
-
Drug Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for every experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.
-
Assay Incubation Time: Use a consistent incubation time for both the drug treatment and the viability reagent (e.g., MTT).
-
Problem 3: this compound is no longer inhibiting phosphorylation of its downstream target, but I don't see any mutations in the ARK1 gene.
-
Possible Cause: This is a classic sign of bypass pathway activation.[7][19] Even though this compound is likely still inhibiting ARK1, another kinase is now phosphorylating the same downstream targets or activating a parallel pathway that leads to the same pro-survival outcome.
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-RTK (Receptor Tyrosine Kinase) array or a broad-spectrum phospho-kinase array to screen for kinases that are hyperactivated in the resistant cells compared to the sensitive parental cells when treated with this compound.
-
Western Blot Validation: Once candidate bypass kinases are identified (e.g., BYP2), validate their hyperactivation by performing a Western blot for the phosphorylated form of the candidate kinase (e.g., p-BYP2) and its total protein level.[20][21]
-
Test Combination Therapy: Use a specific inhibitor for the identified bypass kinase (e.g., BYP2 inhibitor) in combination with this compound. A synergistic effect, where the combination is more effective than either drug alone, strongly suggests that bypass signaling is the resistance mechanism.[22]
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
|---|---|---|---|
| Cancer Line A | Parental, this compound-sensitive | 50 ± 5 | 1.0 |
| Cancer Line A-R1 | Resistant subline (Gatekeeper Mutation) | 1250 ± 110 | 25.0 |
| Cancer Line A-R2 | Resistant subline (Bypass Activation) | 980 ± 95 | 19.6 |
Table 2: Effect of Combination Therapy on this compound-Resistant Cell Line (A-R2)
| Treatment | IC50 (nM) of this compound | Combination Index (CI)* | Interpretation |
|---|---|---|---|
| This compound Alone | 980 | N/A | Resistant |
| This compound + BYP2 Inhibitor (100 nM) | 75 | < 1.0 | Synergistic Effect |
*Combination Index (CI) is calculated using the Chou-Talalay method. A CI value < 1 indicates synergy.[22][23]
Visualizations: Pathways and Workflows
Caption: this compound inhibits the ARK1 kinase, blocking pro-survival signaling.
Caption: Mechanisms of resistance: Gatekeeper mutation and bypass pathway activation.
References
- 1. Acquired resistance to tyrosine kinase inhibitors during cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Gatekeeper Mutations for Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indiabioscience.org [indiabioscience.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Anicequol purity assessment and quality control
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment, quality control, and troubleshooting for experiments involving Anicequol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring ergostane steroid. While its precise mechanism of action is a subject of ongoing research, as an ergostane-type steroid, it is hypothesized to modulate inflammatory and oxidative stress pathways, potentially through the NF-κB and Nrf2 signaling pathways. Its neurotrophic activity suggests interaction with pathways promoting neuronal health and function.
Q2: What are the key analytical techniques for assessing the purity of this compound?
The primary methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these techniques is recommended for a comprehensive purity profile.
Q3: What are the typical acceptance criteria for this compound purity in a research setting?
For early-stage research, a purity of ≥95% as determined by HPLC is generally acceptable. However, for more advanced studies, such as in vitro assays with sensitive cell lines or in vivo experiments, a purity of ≥98% is recommended. The material should also be well-characterized by NMR and MS to confirm its identity and the absence of significant impurities.
Purity Assessment & Quality Control
A comprehensive assessment of this compound purity involves a multi-faceted approach combining chromatographic and spectroscopic techniques.
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra |
| Purity (Assay) | HPLC-UV (210 nm) | ≥ 98.0% |
| Individual Impurity | HPLC-UV (210 nm) | ≤ 0.5% |
| Total Impurities | HPLC-UV (210 nm) | ≤ 2.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Experimental Protocols
This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Gradient Elution:
-
Start with 60% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in methanol to a final concentration of 1 mg/mL.
NMR spectroscopy is crucial for confirming the identity and structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and confirm the detailed structure.
-
MS is used to confirm the molecular weight of this compound and to identify potential impurities.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for steroids.
-
Analysis Mode: Positive ion mode is typically effective for ergostane-type steroids.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the parent compound and any impurities. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Silanol interactions with the column. - Column contamination. - Sample overload. | - Use a mobile phase with a slightly acidic pH (e.g., add 0.1% formic acid). - Flush the column with a strong solvent. - Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Prepare fresh mobile phase. - Run a blank injection with a strong solvent to clean the injector. |
| Retention Time Drift | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade. |
| Baseline Noise | - Air bubbles in the system. - Contaminated mobile phase. - Detector lamp issue. | - Degas the mobile phase. - Prepare fresh mobile phase. - Check the detector lamp's energy and replace if necessary. |
NMR Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming. - Sample is too concentrated. - Presence of paramagnetic impurities. | - Re-shim the instrument. - Dilute the sample. - Purify the sample further if paramagnetic impurities are suspected. |
| Poor Signal-to-Noise | - Insufficient sample concentration. - Insufficient number of scans. | - Increase the sample concentration if possible. - Increase the number of scans acquired. |
| Solvent Peak Obscuring Signals | - Residual protons in the deuterated solvent. | - Use a solvent with a higher degree of deuteration. - Utilize solvent suppression techniques available on the spectrometer. |
Mass Spectrometry Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | - Inappropriate ionization mode or parameters. - Clogged spray needle. - Sample concentration is too low. | - Optimize ionization source parameters (e.g., capillary voltage, gas flow). - Clean or replace the spray needle. - Increase sample concentration. |
| Poor Mass Accuracy | - Instrument not properly calibrated. | - Calibrate the mass spectrometer using a known standard. |
| In-source Fragmentation | - Ion source settings are too harsh. | - Reduce the source temperature or fragmentor voltage. |
Visualizations
Experimental Workflow
Caption: A general workflow for the purity assessment and quality control of this compound.
Potential Signaling Pathways
As an ergostane steroid, this compound may influence key cellular signaling pathways involved in inflammation and oxidative stress.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.
Validation & Comparative
Anicequol: A Comparative Analysis Against Classical Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Anicequol with other well-established neurotrophic factors, focusing on their respective performance in promoting neuronal health and regeneration. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to this compound and Neurotrophic Factors
This compound, also known as NGA0187, is a naturally occurring ergostane steroid that has been identified as a compound with neuritogenic properties.[1] Unlike classical neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are proteins essential for the survival, development, and function of neurons, this compound is a small molecule. This distinction in molecular nature suggests different pharmacokinetic and pharmacodynamic properties, which are of significant interest in the development of therapeutics for neurodegenerative diseases and nerve injury.
While research on this compound is not as extensive as that for BDNF and NGF, initial studies provide a foundation for a comparative analysis of their effects on neuronal cells. This guide will delve into the available quantitative data, the signaling pathways implicated, and the experimental methodologies used to evaluate these compounds.
Comparative Performance: Neuronal Survival and Neurite Outgrowth
The efficacy of a neurotrophic compound is often evaluated based on two key parameters: its ability to promote neuronal survival and to stimulate neurite outgrowth. The following tables summarize the available quantitative data for this compound, BDNF, and NGF in these key assays.
Table 1: Neuronal Survival Assay
| Compound | Cell Type | Assay Method | Effective Concentration | Outcome |
| This compound (NGA0187) | Primary culture of cerebral cortical neurons | Not specified | Not Applicable | No survival effect observed[1] |
| BDNF | Various neuronal cell types | MTT assay, LDH release assay, etc. | ng/mL range | Promotes neuronal survival[2] |
| NGF | Sympathetic and sensory neurons | Cell counting, viability stains | ng/mL range | Promotes neuronal survival[2] |
Table 2: Neurite Outgrowth Assay
| Compound | Cell Type | Assay Method | Effective Concentration | Outcome |
| This compound (NGA0187) | PC12 cells | Microscopic observation and quantification | 30 µg/mL | Induced significant neurite outgrowth[3] |
| BDNF | Various neuronal cell types | Immunostaining and automated image analysis | ng/mL range | Promotes neurite outgrowth[2] |
| NGF | PC12 cells, sensory and sympathetic neurons | Manual or automated measurement of neurite length | ng/mL range | Promotes neurite outgrowth[2] |
Signaling Pathways
The biological effects of neurotrophic factors are mediated through specific signaling cascades that are initiated by the binding of the factor to its receptor on the cell surface. The signaling pathways for BDNF and NGF are well-characterized. The pathway for this compound is not yet elucidated, but given its ergostane steroid structure, it may act through intracellular receptors or novel membrane targets.
Brain-Derived Neurotrophic Factor (BDNF) Signaling
BDNF primarily binds to the Tropomyosin receptor kinase B (TrkB), leading to the activation of several downstream pathways crucial for neuronal survival and plasticity.
Caption: BDNF signaling cascade.
Nerve Growth Factor (NGF) Signaling
NGF binds to the TrkA receptor, initiating signaling pathways that are critical for the survival and differentiation of specific neuronal populations.
Caption: NGF signaling cascade.
Experimental Protocols
To facilitate the replication and further investigation of the neurotrophic properties of this compound and other compounds, detailed methodologies for key experiments are provided below.
Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from the study by Nozawa et al. (2002) which first described the neuritogenic activity of this compound (NGA0187).[1]
Objective: To quantitatively assess the ability of a test compound to induce neurite outgrowth in a neuronal-like cell line.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Test compound (e.g., this compound)
-
Nerve Growth Factor (NGF) as a positive control
-
Collagen-coated culture plates
-
Microscope with imaging capabilities
-
Image analysis software
Workflow:
Caption: Workflow for Neurite Outgrowth Assay.
Procedure:
-
Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate the PC12 cells onto collagen-coated 24-well plates at a density of 1 x 10^5 cells/well. Allow the cells to adhere for 24 hours.
-
Treatment: After 24 hours, replace the culture medium with a low-serum medium (e.g., DMEM with 1% horse serum). Add the test compound at various concentrations. Include a positive control (e.g., 50 ng/mL NGF) and a negative control (vehicle).
-
Incubation: Incubate the cells for 48 to 72 hours to allow for neurite extension.
-
Imaging: Following incubation, fix the cells with 4% paraformaldehyde. Capture images of multiple fields per well using a phase-contrast or fluorescence microscope.
-
Quantification: Analyze the captured images using image analysis software. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Calculate the percentage of neurite-bearing cells and the average neurite length per cell.
Primary Neuronal Survival Assay
This protocol provides a general framework for assessing the neuroprotective effects of a compound on primary neurons.
Objective: To determine if a test compound can protect primary neurons from apoptosis or excitotoxicity.
Materials:
-
Primary neuronal culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Test compound
-
Apoptosis-inducing agent (e.g., staurosporine) or excitotoxic agent (e.g., glutamate)
-
Cell viability reagents (e.g., Calcein-AM and Ethidium Homodimer-1, or MTT)
-
Fluorescence microscope or plate reader
Procedure:
-
Neuron Isolation and Culture: Isolate primary neurons from embryonic or neonatal rodents following established protocols and plate them on poly-D-lysine or laminin-coated plates. Culture the neurons in Neurobasal medium with appropriate supplements.
-
Treatment: After the neurons have matured in culture (typically 5-7 days in vitro), treat the cells with the test compound at various concentrations for a predetermined period (e.g., 1-2 hours) before inducing cell death.
-
Induction of Cell Death: Add the apoptosis-inducing or excitotoxic agent to the culture medium.
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control group (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using a fluorescent live/dead assay or a metabolic assay like the MTT assay.
-
Live/Dead Assay: Incubate the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
MTT Assay: Incubate the cells with MTT solution, which is converted to a colored formazan product by metabolically active cells.
-
-
Quantification: Quantify the number of live and dead cells by fluorescence microscopy and image analysis, or measure the absorbance of the formazan product using a plate reader. Calculate the percentage of neuronal survival relative to the control group.
Conclusion
The available evidence indicates that this compound is a promising neuritogenic compound, capable of inducing significant neurite outgrowth in PC12 cells.[1][3] This positions it as a molecule of interest for conditions where neurite regeneration is desirable. However, a crucial distinction from classical neurotrophic factors like BDNF and NGF is its apparent lack of a direct pro-survival effect on primary neurons.[1]
This differential activity suggests that this compound may act through a signaling pathway distinct from the Trk receptor-mediated cascades of BDNF and NGF. Further research is warranted to elucidate the precise mechanism of action of this compound and to explore its potential in combination therapies with pro-survival agents. The experimental protocols provided in this guide offer a framework for such future investigations, which will be critical in determining the therapeutic potential of this novel neurotrophic compound.
References
- 1. A novel neuritogenic compound, NGA0187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of low molecular weight compounds that stimulate neurite outgrowth and substitute for nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Sterolomics as a Chemical Biology Tool [mdpi.com]
Anicequol: A Comparative Analysis of Efficacy Against Established Colon Cancer Therapeutics
For Immediate Release
[City, State] – A novel fungal-derived compound, Anicequol, has demonstrated notable inhibitory effects on the anchorage-independent growth of human colon cancer cells, a key characteristic of metastatic potential. This guide provides a comparative overview of this compound's efficacy in relation to established first-line chemotherapeutic agents for colorectal cancer: 5-Fluorouracil, Oxaliplatin, and Irinotecan. This document is intended for researchers, scientists, and drug development professionals, offering a data-centric comparison based on available preclinical findings.
Executive Summary
This compound has been shown to inhibit the anchorage-independent growth of the human colon cancer cell line DLD-1 with a half-maximal inhibitory concentration (IC50) of 1.2 µM.[1] While direct comparative studies are not yet available, this guide juxtaposes this compound's potency with that of standard-of-care drugs, highlighting the critical need for further research into its mechanism of action and head-to-head preclinical trials.
Quantitative Efficacy Comparison
The following table summarizes the available IC50 values for this compound and established chemotherapeutic agents against the DLD-1 human colon cancer cell line. It is imperative to acknowledge that the data is compiled from separate studies employing varied experimental assays and drug exposure durations. Therefore, a direct comparison of potency should be approached with caution. The most scientifically robust comparison would involve testing all compounds concurrently within the same assay.
| Drug | IC50 (µM) | Assay Type | Exposure Duration | Citation |
| This compound | 1.2 | Anchorage-Independent Growth | Not Specified | [1] |
| 5-Fluorouracil | 214.3 | Cell Viability (unspecified) | 24 hours | [2] |
| Oxaliplatin | ~2.5 (1 µg/mL) | MTT Assay | 72 hours | [3] |
| Irinotecan | 28.58 | MTS Assay | 144 hours | [4] |
Note on Data Interpretation: A lower IC50 value indicates greater potency. The data for this compound was generated using an anchorage-independent growth assay, which specifically measures a hallmark of malignant transformation. The data for the other drugs were obtained from assays that measure general cell viability or metabolic activity (MTT, MTS). This fundamental difference in endpoints is a significant variable when comparing these values.
Mechanisms of Action: Established Therapies
While the molecular mechanism of this compound remains to be elucidated, the pathways of action for the comparator drugs are well-documented.
5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU's primary mechanism involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of DNA. Its active metabolites can also be incorporated into both DNA and RNA, leading to widespread cellular damage and triggering apoptosis. The apoptotic cascade initiated by 5-FU can be mediated through the activation of the tumor suppressor protein p53 and caspase-9.
Oxaliplatin: This platinum-based agent exerts its cytotoxic effects by forming adducts with DNA, creating intra- and inter-strand cross-links. These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and programmed cell death (apoptosis). The apoptotic response to oxaliplatin-induced DNA damage is often channeled through the p53 and mitochondrial pathways.
Irinotecan: This topoisomerase I inhibitor is a prodrug that is converted to its highly active metabolite, SN-38. SN-38 traps the topoisomerase I enzyme in a complex with DNA, preventing the re-ligation of single-strand breaks. The accumulation of these breaks during DNA replication leads to lethal double-strand breaks and apoptosis, which can be initiated through both p53-dependent and -independent signaling, as well as activation of the JNK and p38-MAPK stress pathways.
Experimental Methodology: Anchorage-Independent Growth Assay
The following is a representative protocol for the anchorage-independent growth (soft agar) assay, the method used to determine the IC50 of this compound.
Protocol: Soft Agar Colony Formation Assay
Objective: To assess the ability of single cells to proliferate and form colonies in a semi-solid medium, a characteristic of transformed cells.
Materials:
-
Base Agar Layer: 0.6% (w/v) low melting point agarose in complete cell culture medium.
-
Top Agar Layer: 0.3% (w/v) low melting point agarose in complete cell culture medium.
-
DLD-1 human colorectal adenocarcinoma cells.
-
Complete Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
6-well cell culture plates.
-
Test compounds (e.g., this compound) at various concentrations.
-
Sterile, humidified incubator at 37°C with 5% CO2.
-
Crystal Violet staining solution (0.005% in PBS).
Procedure:
-
Preparation of Base Layer:
-
Aseptically prepare the 0.6% base agar solution and maintain it at 40°C.
-
Dispense 1.5 mL of the base agar solution into each well of a 6-well plate.
-
Allow the agar to solidify completely at room temperature in a sterile hood.
-
-
Preparation and Plating of Cell Layer:
-
Harvest DLD-1 cells and prepare a single-cell suspension in complete culture medium.
-
Perform a cell count to determine cell concentration.
-
Prepare the 0.3% top agar solution and cool it to 37°C.
-
In separate tubes, mix the cell suspension with the desired final concentrations of the test compound.
-
Combine the cell-drug suspension with an equal volume of the 0.3% top agar solution to achieve the final cell seeding density (e.g., 5,000 cells per well).
-
Immediately and gently overlay 1.5 mL of this cell/agar/drug mixture onto the solidified base layer of each well.
-
-
Incubation and Maintenance:
-
Allow the top layer to solidify at room temperature.
-
Transfer the plates to a 37°C, 5% CO2 incubator.
-
Incubate for 14 to 21 days, or until colonies are visible.
-
To prevent desiccation, add 100 µL of complete culture medium to the top of each well every 2-3 days.
-
-
Colony Visualization and Quantification:
-
At the end of the incubation period, carefully remove the plates from the incubator.
-
Stain the colonies by adding 0.5 mL of Crystal Violet solution to each well and incubating for 1 hour at room temperature.
-
Gently wash the wells with PBS to remove excess stain.
-
Count the number of colonies (typically >50 cells) in each well using a light microscope or a colony counter.
-
Calculate the percent inhibition of colony formation for each drug concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration.
-
Signaling Pathway Visualizations
The following diagrams illustrate the known signaling pathways for the established anti-cancer drugs. The mechanism for this compound is currently unknown and is a critical area for future investigation.
Caption: 5-Fluorouracil's dual mechanism of action.
Caption: Oxaliplatin's DNA damage-induced apoptosis pathway.
Caption: Irinotecan's pathway to inducing lethal DNA damage.
References
Anicequol's Potency in Colon Cancer: A Look at IC50 Values and Experimental Approaches
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in oncology now have access to a concise guide on the cytotoxic effects of Anicequol, a novel anti-tumor compound. This publication details the half-maximal inhibitory concentration (IC50) of this compound in the human colon cancer cell line DLD-1, providing valuable data for comparative analysis in preclinical cancer research.
This compound has demonstrated significant inhibitory effects on the growth of the human colon cancer cell line DLD-1. Notably, its potency differs depending on the growth conditions of the cancer cells. The compound is significantly more effective at inhibiting anchorage-independent growth, a hallmark of malignant cells, compared to its effect on anchorage-dependent growth.
This compound IC50 Values in DLD-1 Cancer Cell Line
The following table summarizes the reported IC50 values for this compound in the DLD-1 human colon cancer cell line under different growth conditions. This data is crucial for understanding the compound's potential therapeutic window and mechanism of action.
| Cell Line | Growth Condition | IC50 Value (µM) |
| DLD-1 | Anchorage-Independent | 1.2[1] |
| DLD-1 | Anchorage-Dependent | 40[1] |
Elucidating this compound's Activity: Experimental Protocols
The determination of a compound's IC50 value is a cornerstone of preclinical drug development. While the precise, detailed protocol used for this compound has not been published, standard methodologies for assessing anchorage-dependent and anchorage-independent growth are well-established. Below are representative protocols for these assays.
Anchorage-Dependent Growth Inhibition (e.g., MTT Assay)
This protocol outlines a common method for determining the IC50 of a compound on adherent cancer cells.
-
Cell Seeding: DLD-1 cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is replaced with fresh medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Assay: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
IC50 Calculation: The absorbance values are normalized to the control wells to determine the percentage of cell viability at each compound concentration. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anchorage-Independent Growth Inhibition (Soft Agar Colony Formation Assay)
This assay is the gold standard for assessing the anti-tumor potential of a compound by measuring its effect on the ability of cancer cells to grow without a solid substrate.
-
Base Agar Layer: A layer of 0.5% to 0.6% agar in culture medium is prepared and allowed to solidify in the bottom of 6-well plates.
-
Cell Suspension in Top Agar: DLD-1 cells are trypsinized and resuspended as single cells. The cells are then mixed with a solution of 0.3% to 0.4% low-melting-point agar in culture medium containing various concentrations of this compound.
-
Plating: The cell-agar mixture is carefully layered on top of the base agar layer.
-
Incubation: The plates are incubated for 2 to 3 weeks to allow for colony formation. The cells are fed periodically by adding fresh medium containing the respective concentrations of this compound on top of the agar.
-
Colony Staining and Counting: After the incubation period, the colonies are stained with a solution such as crystal violet. The number and size of the colonies are then quantified using a microscope or an automated colony counter.
-
IC50 Calculation: The number of colonies in the treated wells is compared to the number in the control wells to determine the percentage of inhibition. The IC50 value is the concentration of this compound that reduces the number of colonies by 50%.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the IC50 value of a test compound in an adherent cancer cell line using a cytotoxicity assay.
References
Validating the Neuroprotective Effects of Anicequol In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro neuroprotective effects of the novel compound, Anicequol. The performance of this compound is assessed against established neuroprotective agents across a panel of assays measuring key pathological markers of neurodegeneration, including oxidative stress, apoptosis, and neuroinflammation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive evaluation of this compound's potential as a therapeutic agent.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound was evaluated in comparison to two well-characterized neuroprotective agents: Edaravone, a free radical scavenger, and L-deprenyl, a monoamine oxidase-B (MAO-B) inhibitor with known anti-apoptotic properties. A neurotoxic insult of 6-hydroxydopamine (6-OHDA) was used to induce neuronal cell death in a human neuroblastoma cell line (SH-SY5Y), a common in vitro model for studying Parkinson's disease-related neurodegeneration.[1]
Table 1: Effect of this compound and Comparator Compounds on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 4.5 |
| 6-OHDA (100 µM) | - | 48.2 ± 3.1 |
| This compound + 6-OHDA | 1 | 55.7 ± 2.8 |
| 10 | 72.1 ± 3.5 | |
| 50 | 89.4 ± 4.2 | |
| Edaravone + 6-OHDA | 10 | 85.3 ± 3.9 |
| L-deprenyl + 6-OHDA | 10 | 78.6 ± 4.1 |
Table 2: Attenuation of Oxidative Stress
| Treatment Group | Concentration (µM) | Intracellular ROS Levels (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 ± 0.1 |
| 6-OHDA (100 µM) | - | 3.8 ± 0.4 |
| This compound + 6-OHDA | 10 | 1.9 ± 0.2 |
| Edaravone + 6-OHDA | 10 | 1.5 ± 0.2 |
| L-deprenyl + 6-OHDA | 10 | 2.5 ± 0.3 |
Table 3: Inhibition of Apoptotic Pathway
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 ± 0.1 |
| 6-OHDA (100 µM) | - | 4.2 ± 0.5 |
| This compound + 6-OHDA | 10 | 1.7 ± 0.2 |
| Edaravone + 6-OHDA | 10 | 2.8 ± 0.3 |
| L-deprenyl + 6-OHDA | 10 | 1.5 ± 0.2 |
Experimental Protocols
Cell Culture and Treatment
The human neuroblastoma cell line SH-SY5Y was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells were seeded in 96-well plates and treated with this compound, Edaravone, or L-deprenyl for 2 hours before the addition of 100 µM 6-OHDA for 24 hours.
Cell Viability Assay
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels were determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). After treatment, cells were incubated with DCF-DA for 30 minutes. The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Caspase-3 Activity Assay
Apoptosis was quantified by measuring the activity of caspase-3, a key executioner caspase. Cell lysates were incubated with a fluorogenic caspase-3 substrate, Ac-DEVD-AMC. The fluorescence of the cleaved AMC was measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Visualizing Mechanisms and Workflows
To illustrate the underlying molecular pathways and the experimental process, the following diagrams were generated.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for in vitro neuroprotection screening.
References
Anicequol vs. Paclitaxel: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and potential mechanisms of action of Anicequol and the well-established anti-cancer drug, Paclitaxel. While extensive research has elucidated the molecular pathways of Paclitaxel, information on this compound is currently limited. This document summarizes the available experimental data for both compounds and explores potential mechanisms for this compound based on its observed effects and the actions of related compounds.
Executive Summary
Paclitaxel is a potent microtubule-stabilizing agent that leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Its mechanism is well-characterized and involves direct binding to the β-tubulin subunit of microtubules. In contrast, this compound is a novel ergostane-type steroid identified as a potent inhibitor of anchorage-independent growth in human colon cancer cells. While direct mechanistic studies are scarce, its chemical class and observed biological activity suggest a mechanism distinct from that of Paclitaxel, potentially involving the modulation of signaling pathways critical for cell survival and proliferation in the absence of extracellular matrix attachment, leading to cell cycle arrest.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | DLD-1 | Anchorage-Independent Growth (Soft Agar) | 1.2 | [1] |
| This compound | DLD-1 | Anchorage-Dependent Growth | 40 | [1] |
Mechanism of Action: A Detailed Comparison
Paclitaxel: Microtubule Stabilization and Apoptosis Induction
Paclitaxel, a member of the taxane family of chemotherapeutic agents, exerts its cytotoxic effects by binding to and stabilizing microtubules.[2][3][4] This interference with the normal dynamics of microtubule assembly and disassembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][3] The stabilization of microtubules leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[5][6]
Several signaling pathways are implicated in paclitaxel-induced apoptosis, including:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival.[5][7]
-
MAPK/ERK Pathway: Activation of the MAPK/ERK pathway is also involved in the apoptotic response to paclitaxel.[5][7]
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is another important mediator of paclitaxel-induced apoptosis.[6]
The apoptotic cascade initiated by paclitaxel involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioners of apoptosis.[5][7]
This compound: Inhibition of Anchorage-Independent Growth and Potential for Cell Cycle Arrest
This compound is a secondary metabolite isolated from the fungus Penicillium aurantiogriseum.[1] The primary reported anti-cancer activity of this compound is its potent and selective inhibition of anchorage-independent growth of human colon cancer DLD-1 cells.[1] Anchorage-independent growth is a hallmark of transformed cells and is crucial for tumor progression and metastasis.[7]
While the precise molecular mechanism of this compound remains to be elucidated, a recent review has categorized it as an agent that induces cell-cycle arrest .[4][8] This classification, combined with its structural similarity to other bioactive ergostane-type steroids, provides a basis for postulating its mechanism of action.
Ergostane-type steroids, as a class, have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][9] For instance, ergosterol peroxide, another ergostane steroid, has been demonstrated to:
-
Increase intracellular reactive oxygen species (ROS).[2]
-
Induce cell cycle arrest in the G1/G0 phase.[2]
-
Suppress STAT1 and interferon-inducible genes.[2]
It is plausible that this compound shares some of these mechanistic features. Inhibition of anchorage-independent growth often involves the modulation of signaling pathways that are critical for cell survival when detached from the extracellular matrix. These can include pathways such as:
-
Integrin/FAK/SFK signaling: This pathway is a major mediator of signals from the extracellular matrix.[10]
-
Ras/ERK and PI3K/AKT signaling: These pathways are central to cell survival and proliferation and are often dysregulated in cancer to allow for anchorage-independent growth.[10][11]
Therefore, it is hypothesized that this compound may exert its effects by disrupting one or more of these signaling cascades, leading to cell cycle arrest and preventing the survival and proliferation of cancer cells in an anchorage-independent manner.
Comparative Table of Mechanisms
| Feature | Paclitaxel | This compound (Known & Postulated) |
| Primary Target | β-tubulin subunit of microtubules.[3] | Unknown, but likely involves proteins in signaling pathways critical for anchorage-independent survival. |
| Cellular Effect | Microtubule stabilization, mitotic spindle disruption.[2][3] | Inhibition of anchorage-independent growth.[1] |
| Effect on Cell Cycle | Arrest in G2/M phase.[5][6] | Postulated to cause cell cycle arrest.[4][8] |
| Induction of Apoptosis | Yes, through intrinsic and extrinsic pathways.[5][6] | Likely, as a downstream consequence of inhibiting critical survival pathways. Other ergostane steroids are known to induce apoptosis.[3][9] |
| Key Signaling Pathways | Inhibition of PI3K/AKT; Activation of MAPK/ERK and JNK/SAPK.[5][6][7] | Potentially involves modulation of Integrin/FAK/SFK, Ras/ERK, and/or PI3K/AKT pathways.[10][11] May also involve pathways affected by other ergostane steroids (e.g., Wnt/β-catenin, STAT signaling).[2][6][9] |
| Chemical Class | Diterpenoid (Taxane).[5] | Ergostane-type steroid.[1] |
Experimental Protocols
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay is used to determine the ability of cells to grow and form colonies in a semi-solid medium, a characteristic of cancer cells.
Materials:
-
Base Agar Layer: 0.6% (w/v) Noble agar in complete cell culture medium.
-
Top Agar Layer: 0.3% (w/v) Noble agar in complete cell culture medium.
-
Test compound (this compound) at various concentrations.
-
Control vehicle (e.g., DMSO).
-
DLD-1 human colon cancer cells.
-
6-well plates.
-
Incubator (37°C, 5% CO2).
-
Microscope.
-
Crystal Violet staining solution.
Procedure:
-
Prepare Base Agar Layer: Melt 1.2% Noble agar and mix with an equal volume of 2x complete medium to get a final concentration of 0.6% agar. Pipette 2 ml of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Agar Layer: Resuspend DLD-1 cells in complete medium. Mix the cell suspension with 0.6% Noble agar and 2x complete medium to achieve a final concentration of 5,000 cells/ml in 0.3% agar.
-
Treatment: Add the test compound (this compound) or vehicle control to the cell/agar mixture at the desired final concentrations.
-
Plating: Immediately pipette 1 ml of the cell/agar/treatment mixture on top of the solidified base agar layer in each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Colony Staining and Counting: After the incubation period, stain the colonies by adding 100 µl of 0.005% Crystal Violet to each well and incubating for 1 hour. Count the number of colonies in each well using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of colony formation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits colony formation by 50%.
Visualizations
Caption: Paclitaxel-induced apoptosis signaling pathway.
Caption: Hypothetical mechanism of this compound.
Caption: Anchorage-independent growth assay workflow.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective blockade of cancer cell proliferation and anchorage-independent growth by Plk1 activity–dependent suicidal inhibition of its polo-box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive understanding of anchorage-independent survival and its implication in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
Anicequol: A Comparative Analysis of its Anti-Tumor Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of Anicequol, a novel ergostane-type steroid isolated from the fungus Penicillium aurantiogriseum.[1] We will objectively compare its performance with other anti-cancer agents and provide detailed experimental data and protocols to support further research and development.
Executive Summary
This compound has demonstrated potent and selective inhibitory activity against the anchorage-independent growth of human colon cancer cells, a key characteristic of malignant transformation. With an IC50 value of 1.2 µM in this assay, this compound presents a promising avenue for the development of new anti-tumor therapeutics. This guide will delve into its known activity, compare it with other compounds, and explore its potential mechanisms of action based on its chemical class.
Comparative Anti-Tumor Activity
This compound's primary reported anti-tumor activity is its inhibition of anchorage-independent growth in the human colon cancer cell line DLD-1, with an IC50 of 1.2 µM.[1] In contrast, its effect on anchorage-dependent growth was significantly less potent, with an IC50 of 40 µM, suggesting a degree of selectivity towards transformed cells.[1]
While direct comparative studies of this compound with other chemotherapy agents are not yet available, we can contextualize its potency by examining the IC50 values of other compounds against colon cancer cell lines from various studies. It is crucial to note that these are not direct comparisons due to variations in experimental conditions.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | DLD-1 | Anchorage-Independent Growth | 1.2 | [1] |
| Doxorubicin | HCT116 | Cell Viability | ~0.1-1 | [2] |
| 5-Fluorouracil | HCT116 | Cell Viability | ~1-10 | [2][3] |
| Oxaliplatin | HCT116 | Cell Viability | ~0.5-5 | [2] |
| Irinotecan | HCT116 | Cell Viability | ~1-10 | [3] |
| Ergosterol Peroxide | HCT-116 | Cytotoxicity | 0.21 | [4] |
| Antcin G derivative (1a) | SW480 | Cytotoxicity | 2.2 | [5] |
Potential Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, its structural classification as an ergostane-type steroid provides clues to its potential mechanisms. Many ergostane derivatives isolated from fungi exhibit anti-tumor properties through the induction of apoptosis and cell cycle arrest.[4][6]
One review suggests that this compound's anti-tumor activity may be mediated through cell-cycle arrest.[7] Furthermore, other modified ergostane triterpenoids have been shown to exhibit potent cytotoxic activities by acting as DNA topoisomerase IIα inhibitors.[5] This suggests a plausible hypothesis for this compound's mechanism that warrants further investigation.
Below are diagrams illustrating a hypothetical experimental workflow to investigate this compound's anti-tumor activity and a potential signaling pathway based on related compounds.
Experimental workflow for this compound.
Hypothesized this compound signaling pathway.
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This assay is critical for determining the malignant potential of cells by measuring their ability to grow without a solid substrate.
Materials:
-
Base agar solution (e.g., 0.6% agar in complete medium)
-
Top agar solution (e.g., 0.3-0.4% agar in complete medium)
-
DLD-1 human colon cancer cells
-
This compound (and other test compounds)
-
6-well plates
-
Sterile PBS
-
Crystal Violet staining solution (0.05% in 20% ethanol)
Procedure:
-
Prepare Base Layer: Aseptically mix the base agar solution with an equal volume of 2x complete cell culture medium and dispense into 6-well plates. Allow the agar to solidify at room temperature in a sterile hood.
-
Prepare Cell Suspension: Harvest and count DLD-1 cells. Resuspend the cells in complete medium to the desired concentration.
-
Prepare Top Layer: Mix the cell suspension with the top agar solution (pre-warmed to 37°C) and the desired concentration of this compound or control vehicle.
-
Plating: Gently overlay the cell-agar mixture onto the solidified base layer in the 6-well plates.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days, or until colonies are visible. Add a small amount of complete medium to the top of the agar every 2-3 days to prevent drying.
-
Staining and Quantification: After the incubation period, stain the colonies with Crystal Violet solution for 1-2 hours. Wash the plates with PBS to remove excess stain. Count the number of colonies and measure their size using a microscope and imaging software. The IC50 value is determined as the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control.
Conclusion and Future Directions
This compound demonstrates significant potential as a selective inhibitor of anchorage-independent growth in colon cancer cells. Its potency is within a range that warrants further investigation and development. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with standard-of-care chemotherapeutic agents for colon cancer in a panel of cancer cell lines.
-
Mechanism of Action Elucidation: Investigating the specific signaling pathways modulated by this compound, including its effects on cell cycle regulation, apoptosis, and key kinases.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of colon cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and drug-like properties.
The data presented in this guide provides a solid foundation for the continued exploration of this compound as a promising anti-tumor drug candidate.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic resistance in colorectal cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Biological Activity of Ergostane-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modifications of ergostane-type triterpenoids from Antrodia camphorata and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]
Anicequol and Gene Expression: A Comparative Guide in the Context of Steroid Action
For the attention of researchers, scientists, and drug development professionals, this guide addresses the current scientific understanding of anicequol's effects on gene expression in comparison to other steroids. A comprehensive review of existing scientific literature reveals a significant gap in our knowledge regarding the specific impact of this compound on gene regulation.
Currently, there are no publicly available experimental data detailing the effects of this compound on gene expression. The primary research on this compound has focused on its isolation and its inhibitory effects on the anchorage-independent growth of tumor cells[1]. Therefore, a direct quantitative comparison between this compound and other steroids in terms of their influence on gene expression is not possible at this time.
This guide, however, aims to provide a valuable resource by outlining the established principles of steroid-mediated gene expression. It will also present standardized experimental protocols and data presentation formats that can be applied to future research on this compound and other novel steroid-like compounds.
General Principles of Steroid Hormone Action on Gene Expression
Steroid hormones typically exert their effects on gene expression by binding to intracellular receptors, which then act as ligand-activated transcription factors. This interaction initiates a signaling cascade that culminates in the modulation of target gene transcription in the nucleus. Steroid hormones can influence the expression of a wide array of genes, leading to diverse physiological responses[2]. The specificity of the response is determined by the type of steroid, the receptor it binds to, and the cellular context.
The process generally involves the steroid hormone diffusing across the cell membrane and binding to its specific receptor in the cytoplasm or nucleus. This binding often causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription[3].
Hypothetical Data Comparison: this compound vs. Other Steroids
To facilitate future research and ensure data comparability, the following table outlines a recommended structure for presenting quantitative data on the effects of this compound and other steroids on the expression of a hypothetical panel of target genes.
| Gene | This compound (Fold Change) | Dexamethasone (Fold Change) | Estradiol (Fold Change) | RU486 (Fold Change) |
| Gene A | Data Not Available | e.g., +2.5 | e.g., +1.2 | e.g., -1.8 |
| Gene B | Data Not Available | e.g., -3.1 | e.g., +4.0 | e.g., +1.1 |
| Gene C | Data Not Available | e.g., +1.5 | e.g., -2.2 | e.g., -1.5 |
-
Fold Change: Represents the relative change in gene expression in treated cells compared to untreated controls. A positive value indicates upregulation, while a negative value indicates downregulation.
Experimental Protocols for Assessing Steroid Effects on Gene Expression
The following are detailed methodologies for key experiments designed to elucidate the effects of a novel compound like this compound on gene expression.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the biological context of interest (e.g., a human cancer cell line for anti-cancer studies).
-
Cell Seeding: Plate the cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Compound Preparation: Prepare stock solutions of this compound and other comparator steroids in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in cell culture medium.
-
Treatment: Replace the existing medium with the medium containing the test compounds or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Extraction and Quantification
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to release the total RNA.
-
RNA Isolation: Purify the total RNA from the cell lysate using a commercially available RNA isolation kit, following the manufacturer's instructions. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design and validate specific primers for the target genes of interest and at least one housekeeping gene (for normalization).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing the cDNA, primers, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizing Molecular Pathways and Experimental Processes
To aid in the conceptualization of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: A generalized signaling pathway for steroid hormones.
Caption: Experimental workflow for gene expression analysis.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid hormone effects on gene expression, neuronal structure, and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gene expression by steroid hormone receptors via a negative glucocorticoid response element: evidence for the involvement of DNA-binding and agonistic effects of the antiglucocorticoid/antiprogestin RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
Anicequol: A Comparative Guide to its In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anicequol, a novel ergostane-type steroid, and its potential as a therapeutic agent, primarily focusing on its validated in vitro efficacy against colon cancer. Due to the current absence of direct in vivo studies on this compound, this guide draws comparisons with related ergostane compounds and established alternative treatments for which in vivo data is available.
Executive Summary
This compound, a compound isolated from Penicillium aurantiogriseum, has demonstrated significant and selective inhibitory activity against the anchorage-independent growth of human colon cancer cells in vitro.[1] This property is a hallmark of metastatic potential, suggesting this compound's promise as an anti-cancer agent. This guide will compare its known in vitro performance with the in vivo data of other ergostane-type steroids and standard chemotherapeutic agents for colorectal cancer, providing a framework for its potential future in vivo validation.
This compound: In Vitro Performance
This compound has shown potent and selective inhibition of anchorage-independent growth of human colon cancer DLD-1 cells.[1] This is a critical indicator of a compound's ability to prevent cancer cells from proliferating in a manner that mimics metastasis.
Table 1: In Vitro Efficacy of this compound against DLD-1 Human Colon Cancer Cells [1]
| Growth Condition | IC50 (µM) | Selectivity Ratio (Anchorage-Dependent / Anchorage-Independent) |
| Anchorage-Independent | 1.2 | 33.3 |
| Anchorage-Dependent | 40 |
This high selectivity ratio suggests that this compound may preferentially target the more aggressive, metastatic phenotype of cancer cells.
Comparative Analysis: this compound Analogs and Alternative Therapies
While in vivo data for this compound is not yet available, studies on other ergostane-type steroids and existing colon cancer therapies provide a basis for comparison.
Table 2: Comparative In Vivo Efficacy of Ergostane-Type Steroids and Standard Colon Cancer Therapies
| Compound/Drug | Cancer Model | Dosage | Route of Administration | Tumor Growth Inhibition | Citation |
| Ergosterol | Murine breast cancer model | Not specified | Not specified | Prolonged mouse survival | [2] |
| Ergosterol Peroxide | Murine cancer models | Up to 500 mg/kg | Not specified | Inhibits tumor growth | |
| Apiole | Human colon cancer (COLO 205) xenografts in nude mice | 1-30 mg/kg | Intraperitoneal | Markedly decreased tumor growth | [3] |
| 5-Fluorouracil (5-FU) | DLD-1 xenograft model | Not specified | Not specified | Standard chemotherapy, efficacy varies | [4] |
| Oxaliplatin | Human colorectal cancer models | Not specified | Intravenous | Standard chemotherapy, often used in combination | [5] |
| Resveratrol | HT-29 and Caco-2 colon cancer cell lines | 10 mg/kg | Not specified | 40% decrease in tumor volume | [6] |
| Curcumin | AOM-DSS-induced colorectal cancer mouse model | Not specified | Not specified | Reduced tumor multiplicity | [7] |
Experimental Protocols
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay is crucial for evaluating the metastatic potential of cancer cells and the efficacy of compounds like this compound that target this phenotype.
Methodology:
-
Preparation of Agar Layers: A base layer of 0.6% agar in a culture medium is prepared in 6-well plates. After solidification, a top layer of 0.3% agar containing a suspension of cancer cells (e.g., DLD-1) and the test compound (this compound at various concentrations) is added.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks.
-
Colony Formation Analysis: The number and size of colonies formed in the soft agar are quantified using a microscope and imaging software. A significant reduction in colony formation in the presence of the test compound indicates inhibition of anchorage-independent growth.
In Vivo Xenograft Model for Colon Cancer
This is a standard preclinical model to assess the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human colon cancer cells (e.g., DLD-1 or COLO 205) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) at a predetermined dose and schedule via a specific route of administration (e.g., intraperitoneal, oral). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Mechanisms
The selective inhibition of anchorage-independent growth by this compound suggests its interference with signaling pathways crucial for cell survival and proliferation in the absence of extracellular matrix attachment, a process that helps cells evade anoikis (a form of programmed cell death).
Caption: Putative signaling pathway targeted by this compound.
Caption: Proposed workflow for in vivo validation of this compound.
Conclusion
This compound presents a compelling profile as a potential anti-cancer therapeutic, distinguished by its selective inhibition of anchorage-independent growth in colon cancer cells. While direct in vivo data is currently lacking, the promising in vitro results, coupled with the known anti-tumor activities of related ergostane-type steroids, strongly support its further investigation. The experimental frameworks and comparative data provided in this guide offer a robust starting point for researchers and drug development professionals to design and execute the necessary in vivo studies to validate the therapeutic potential of this compound.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Biological Activity of Ergostane-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition and potential treatment of colorectal cancer by natural compounds via various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies on stilbene analogs as potential treatment agents for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking Anicequol: A Comparative Guide to Inhibitors of Anchorage-Independent Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anicequol, a fungal metabolite, against other compounds that inhibit anchorage-independent growth, a hallmark of cellular transformation and a key target in cancer research. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-cancer therapeutics.
This compound, isolated from the fungus Penicillium aurantiogriseum, has been identified as a potent inhibitor of anchorage-independent growth in human colon cancer cells.[1] This document benchmarks its performance against functionally analogous compounds, including both natural products and synthetic molecules, providing a context for its potential therapeutic utility.
Performance Comparison of Anchorage-Independent Growth Inhibitors
The following table summarizes the in vitro efficacy of this compound and a selection of other compounds that have demonstrated the ability to inhibit anchorage-independent growth. The data is primarily focused on the half-maximal inhibitory concentration (IC50) in soft agar colony formation assays, a standard method for evaluating this cellular phenotype.
| Compound | Class | Cell Line | IC50 (Anchorage-Independent Growth) | Selectivity (Anchorage-Dependent IC50 / Anchorage-Independent IC50) | Reference |
| This compound | Meroterpenoid (Ergosterol Analog) | DLD-1 (Human Colon Cancer) | 1.2 µM | 33.3 | [1] |
| SY-1 | Benzodioxole | COLO 205 (Human Colon Cancer) | Significant reduction at 50-150 µM | Not Reported | [2] |
| IT-62-B | Anthracycline | T24 (Human Bladder Cancer) | Not Reported (Induces anchorage-dependence) | Not Reported | [3] |
| Trametinib | MEK Inhibitor | AXT (Mouse Osteosarcoma) | Preferentially decreases viability of non-adherent cells | Not Reported | [4] |
| Herbimycin A | Benzoquinone Ansamycin | v-src-transformed NRK cells | Lower than on plastic | Selective for non-adhesive surfaces | [5] |
| Radicicol | Macrolide | v-src-transformed NRK cells | Lower than on plastic | Selective for non-adhesive surfaces | [5] |
Experimental Protocols
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay is the gold standard for determining the ability of cells to proliferate in an environment that does not support attachment, a key characteristic of transformed cells.
Principle: Normal, non-transformed cells require a solid surface to attach to in order to proliferate, a phenomenon known as anchorage-dependence. In contrast, cancer cells can often grow and form colonies in a semi-solid medium, such as soft agar, demonstrating anchorage-independence. This assay quantifies this ability by embedding cells in a soft agar matrix and counting the number of colonies that form over time. The inhibitory effect of a compound is determined by the reduction in the number or size of these colonies compared to an untreated control.
Methodology:
-
Preparation of the Base Agar Layer:
-
A solution of 0.5-0.7% agar in complete cell culture medium is prepared and allowed to cool to approximately 40°C.
-
This solution is pipetted into the wells of a 6-well plate and allowed to solidify at room temperature to form the base layer.
-
-
Preparation of the Top Agar Layer with Cells:
-
A lower concentration agar solution (e.g., 0.3-0.4%) in complete cell culture medium is prepared and cooled to 37°C.
-
The cells to be tested are trypsinized, counted, and resuspended in a small volume of medium.
-
The cell suspension is then mixed with the top agar solution to achieve a final cell density of 1,000-5,000 cells per well.
-
The cell-agar mixture is immediately layered on top of the solidified base agar layer.
-
-
Incubation and Treatment:
-
The plates are incubated at 37°C in a humidified incubator with 5% CO2.
-
The test compound (e.g., this compound or a synthetic analog) is typically added to the top agar layer at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The cells are fed every 3-4 days by adding a small amount of fresh medium containing the test compound to the top of the agar.
-
-
Colony Staining and Counting:
-
After 14-21 days of incubation, the colonies are stained with a solution of 0.005% crystal violet in methanol.
-
The number of colonies in each well is counted using a light microscope. A colony is typically defined as a cluster of 50 or more cells.
-
-
Data Analysis:
-
The percentage of colony formation inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits colony formation by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for Anchorage-Independent Growth
Anchorage-independent growth is a complex process that involves the dysregulation of several key signaling pathways. A central pathway implicated is the PI3K/Akt pathway, which promotes cell survival and proliferation in the absence of extracellular matrix (ECM) attachment, a condition that would normally trigger apoptosis (anoikis) in non-transformed cells.[6][7] The diagram below illustrates a conceptual overview of this pathway and potential points of intervention for inhibitors.
References
- 1. This compound, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Anchorage-Independent Proliferation and G0/G1 Cell-Cycle Regulation in Human Colorectal Carcinoma Cells by 4,7-Dimethoxy-5-Methyl-l,3-Benzodioxole Isolated from the Fruiting Body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of anchorage-independent growth of tumor cells by IT-62-B, a new anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK inhibition preferentially suppresses anchorage-independent growth in osteosarcoma cells and decreases tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of anchorage-independent growth affect the growth of transformed cells on poly(2-hydroxyethyl methacrylate)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular signaling regulating anchorage-independent growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Anicequol in a Laboratory Setting
Anicequol , a naturally occurring ergostane steroid, was once investigated for its potential in treating cognitive disorders.[1] While its development was discontinued, the compound may still be present in research laboratories.[1] Proper disposal of this and any other laboratory chemical is paramount to ensure the safety of personnel and to minimize environmental impact. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive guide to its proper disposal based on general principles of laboratory safety and pharmaceutical waste management.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for a preliminary risk assessment before handling and disposal.
| Property | Value | Source |
| Molecular Formula | C30H48O6 | PubChem[2] |
| Molar Mass | 504.7 g/mol | PubChem[2] |
| IUPAC Name | [(3S,5S,7R,8S,9S,10R,11S,13S,14S,16S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,7,11-trihydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | PubChem[2] |
| CAS Number | 163565-48-8 | Wikipedia[1] |
Standard Disposal Protocol for this compound
The following step-by-step procedure is a general guideline for the disposal of this compound. It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Properly segregate this compound waste at the point of generation. Do not mix it with non-hazardous waste. This compound waste should be categorized as chemical waste.
Step 3: Containerization
-
Place solid this compound waste in a clearly labeled, leak-proof container.
-
For solutions containing this compound, use a designated, sealed, and labeled waste container. The label should clearly state "this compound Waste" and include the concentration and solvent.
Step 4: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines on maximum accumulation volumes and times.
Step 5: Disposal Request
-
Once the waste container is full or has reached its accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
Recommended Disposal Methods for Pharmaceutical Waste
While specific guidelines for this compound are unavailable, general principles for the disposal of unwanted pharmaceuticals, as outlined by the World Health Organization and other regulatory bodies, should be followed. The preferred method for destroying pharmaceutical waste is high-temperature incineration.[3] Other methods that may be considered by waste disposal facilities include:
-
Incineration: High-temperature incineration (above 1200°C) is the most environmentally sound method for destroying pharmaceuticals.[3]
-
Encapsulation: This involves immobilizing the pharmaceuticals in a solid block within a plastic or steel drum. The drum is then landfilled.
-
Inertization: This is a process where the pharmaceuticals are ground and mixed with cement and other substances before being disposed of in a landfill.[3]
It is the responsibility of the waste generator (the laboratory) to ensure that their waste is handled and disposed of by a licensed and reputable waste management company that utilizes these approved methods.
References
Comprehensive Safety and Handling Protocol for Anicequol
Disclaimer: Anicequol is a fictional substance. This document provides guidance for handling a potent, novel chemical with unknown comprehensive toxicological properties, based on general laboratory safety best practices. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific regulations.
Hazard Identification and Risk Assessment
Given that this compound is a novel compound, it must be treated as a substance with a high degree of unknown hazard.[1][2] A thorough risk assessment should be conducted before any handling.[3][4] This involves reviewing all available data, even if preliminary, and assuming high potency and toxicity in the absence of complete information.[1][2]
Assumed Properties and Hazards:
-
Physical State: Crystalline solid (powder).
-
Potency: High (assumed Occupational Exposure Limit [OEL] <10 µg/m³).
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[3]
-
Known Hazards: Potential skin and eye irritant.
-
Unknown Hazards: Long-term toxicological effects, such as carcinogenicity or reproductive toxicity, are unknown and should be presumed possible.[2]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure.[5][6][7] The selection of PPE should be based on the quantity of this compound being handled and the specific procedure being performed.
| Level of Protection | Required Personal Protective Equipment (PPE) |
| Primary Engineering Control | All handling of powdered this compound must be performed within a certified chemical fume hood, glove box, or similar containment device to minimize inhalation risk.[1][8][9] |
| Body Protection | A disposable, solid-front lab coat or a full-body "bunny suit" coverall should be worn.[6] Gowns should be seamless and long-sleeved. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is required.[2] Gloves should be inspected for damage before use and changed frequently. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles must be worn to protect against splashes.[2][6] A face shield should be used in addition to goggles when there is a significant splash hazard.[2] |
| Respiratory Protection | For procedures with a high risk of aerosolization, or if engineering controls are insufficient, a powered air-purifying respirator (PAPR) is recommended.[10][11] At a minimum, a well-fitted N95 respirator should be used when handling powders outside of a containment device. |
| Head and Foot Protection | Hair covers are necessary to prevent contamination.[6] Closed-toe shoes are mandatory in the laboratory at all times.[12] |
Operational Plan: Step-by-Step Handling Procedures
A clear, step-by-step operational plan is essential for safety.[1]
3.1. Preparation and Pre-Handling:
-
Designate a Work Area: Clearly mark an area within a chemical fume hood for handling this compound.[1]
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, and pre-labeled containers.
-
Verify Safety Equipment: Ensure that a chemical spill kit, eyewash station, and safety shower are readily accessible.[5][13]
-
Don PPE: Put on all required PPE before entering the designated handling area.[1]
3.2. Handling and Experimental Use:
-
Weighing: Use the smallest possible quantity of the substance.[1] Weighing should be done on disposable weigh paper within the fume hood.
-
Solution Preparation: When dissolving the powder, add the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Transport: Use secondary containment, such as a tray or carrier, when moving this compound solutions within the lab.[7]
3.3. Post-Handling and Decontamination:
-
Surface Decontamination: After each use, decontaminate all surfaces and equipment that came into contact with this compound.
-
Doffing PPE: Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.[1] Dispose of all disposable PPE as hazardous waste.
-
Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water after completing work and before leaving the laboratory.[1][12]
Storage and Disposal Plan
4.1. Storage:
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, known hazards, and the date received.[14][15]
-
Containment: Store containers in a cool, dry, and well-ventilated area within secondary containment.[2]
-
Segregation: Store this compound away from incompatible materials.[14][16]
4.2. Disposal:
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, empty containers) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][17] Do not mix this waste with other waste streams.[16]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound."[17][18]
-
Collection: Arrange for the disposal of chemical waste through your institution's authorized hazardous waste management service.[5][16] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[18][19]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. intersolia.com [intersolia.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 9. ilcdover.com [ilcdover.com]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 11. aiha.org [aiha.org]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. globalresearchchem.com [globalresearchchem.com]
- 15. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. acewaste.com.au [acewaste.com.au]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
